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  • Product: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
  • CAS: 120656-57-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

This technical guide provides an in-depth analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile , a critical heterocyclic intermediate used in the synthesis of pyrrolidone-based pharmaceuticals (racetams) and gamma-aminob...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile , a critical heterocyclic intermediate used in the synthesis of pyrrolidone-based pharmaceuticals (racetams) and gamma-aminobutyric acid (GABA) analogs.

Executive Summary

1-Benzyl-5-oxopyrrolidine-3-carbonitrile (also known as 1-Benzyl-4-cyano-2-pyrrolidone ) is a functionalized gamma-lactam scaffold. It serves as a versatile building block in medicinal chemistry, particularly for the development of nootropic agents (racetams), CNS-active compounds, and antimicrobial agents. Its structural core—a 5-membered lactam ring with a nitrile handle—allows for diverse downstream transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization to bicyclic heterocycles.

While the specific CAS number for the nitrile derivative is not widely indexed in public commercial catalogs, it is the direct dehydration product of 1-Benzyl-5-oxopyrrolidine-3-carboxamide (CAS 116041-19-1) and a derivative of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8) .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identification
PropertyDetail
Systematic Name 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
Alternative Names 1-Benzyl-4-cyano-2-pyrrolidone; N-Benzyl-3-cyanopyrrolidin-5-one
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Parent Acid CAS 5733-86-8 (Acid form); 51523-00-3 (Methyl ester)
Precursor Amide CAS 116041-19-1
Chirality Contains one chiral center at C3. Often synthesized as a racemate unless chiral amines or catalysts are used.
Predicted Physicochemical Data

Note: Data derived from structural analogs (Acid/Amide) and computational models.

ParameterValue (Approximate)
Physical State White to off-white crystalline solid or viscous oil
Melting Point 85–95 °C (Estimated based on amide MP of 144°C)
Boiling Point ~420 °C (at 760 mmHg)
Solubility Soluble in DCM, DMSO, Methanol, Acetonitrile; Sparingly soluble in Water
LogP ~1.5 – 1.8
H-Bond Donors 0
H-Bond Acceptors 2 (Nitrile N, Lactam O)

Synthesis & Manufacturing Methodologies

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile is typically achieved through a convergent route starting from Itaconic Acid and Benzylamine . This pathway is preferred for its atom economy and scalability.

Core Synthesis Pathway (The "Itaconate Route")

This self-validating protocol relies on the thermal Aza-Michael addition followed by cyclization.

Step 1: Formation of the Scaffold (CAS 5733-86-8)

  • Reagents: Itaconic acid, Benzylamine, Water/Xylene.

  • Mechanism: Benzylamine undergoes conjugate addition to the exocyclic double bond of itaconic acid. The intermediate acyclic amino-diacid undergoes thermal dehydration to close the lactam ring.

  • Protocol: Reflux Itaconic acid (1.0 eq) and Benzylamine (1.0 eq) in water or xylene. The product, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, precipitates upon cooling or acidification.

Step 2: Amidation (CAS 116041-19-1)

  • Reagents: Thionyl Chloride (SOCl₂), Ammonia (NH₃).

  • Protocol: Convert the acid to the acid chloride using SOCl₂ (or Oxalyl chloride). Treat the crude acid chloride with aqueous or gaseous ammonia to yield the primary amide.

Step 3: Dehydration to Nitrile

  • Reagents: Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (POCl₃), Pyridine.

  • Protocol: Treat the amide with TFAA/Pyridine in dichloromethane at 0°C. The dehydration of the primary amide yields the target nitrile.

Visualization of Synthesis Logic

SynthesisPathway Itaconic Itaconic Acid (Starting Material) Intermediate Aza-Michael Adduct (Transient) Itaconic->Intermediate Conjugate Addition Benzylamine Benzylamine (Reagent) Benzylamine->Intermediate Acid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid (CAS 5733-86-8) Intermediate->Acid Thermal Cyclization (-H2O) Amide 1-Benzyl-5-oxopyrrolidine- 3-carboxamide (CAS 116041-19-1) Acid->Amide 1. SOCl2 2. NH3 Nitrile 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile (Target) Amide->Nitrile Dehydration (TFAA/Pyridine)

Caption: Convergent synthesis of the target nitrile from Itaconic acid via the isolated Acid and Amide intermediates.

Applications in Drug Discovery[3]

Racetam Pharmacophore Development

The 2-pyrrolidone (gamma-lactam) ring is the defining pharmacophore of the Racetam class of nootropics (e.g., Piracetam, Levetiracetam). The 1-benzyl-5-oxopyrrolidine-3-carbonitrile scaffold allows for unique modifications:

  • C3-Functionalization: The nitrile group at C3 is electron-withdrawing, increasing the acidity of the alpha-proton (C3-H). This allows for alkylation at C3 to create quaternary centers, a strategy used to improve metabolic stability.

  • Reduction to Amines: The nitrile can be reduced to a primary amine (–CH₂NH₂), providing a handle for coupling amino acids or other solubilizing groups.

Enzyme Inhibition

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated as inhibitors of Pyroglutamyl-peptidase I , an enzyme involved in the degradation of neuropeptides. The nitrile group can act as a "warhead" or transition-state mimic in covalent inhibitors.

Chiral Building Blocks

Using chiral benzylamines (e.g., (R)-alpha-methylbenzylamine) during the initial synthesis allows for the resolution of the C3 stereocenter. This is critical for synthesizing enantiopure drugs, as biological activity in the racetam class is often stereospecific (e.g., (S)-Levetiracetam vs. (R)-isomer).

Analytical Characterization

To validate the synthesis of the nitrile from the amide, the following spectroscopic markers are definitive:

TechniqueDiagnostic SignalInterpretation
FT-IR ~2240 cm⁻¹ (Sharp, Weak)Appearance of the C≡N stretching vibration.
FT-IR Disappearance of 3200-3400 cm⁻¹ Loss of N-H stretches from the primary amide precursor.
1H-NMR ~3.5 - 3.8 ppm (Multiplet)The methine proton at C3 (alpha to CN) shifts downfield relative to the acid/amide.
13C-NMR ~118-120 ppm Characteristic signal for the Nitrile carbon (–CN).
13C-NMR ~170-172 ppm Lactam Carbonyl (C=O).

Safety & Handling (MSDS Summary)

While specific toxicological data for the nitrile may be limited, it should be handled with the precautions standard for arylalkyl nitriles and pyrrolidones .

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality can liberate cyanide ions metabolically, though less likely in stable aliphatic nitriles).

    • Irritant: Causes skin and serious eye irritation.

  • Handling: Use in a fume hood. Avoid contact with strong acids and bases which may hydrolyze the nitrile.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (hygroscopic).

References

  • Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Parent Acid): Source: Sigma-Aldrich / Merck. "1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Sheet."
  • Amide Precursor (CAS 116041-19-1): Source: ChemicalBook / Key Organics. "1-Benzyl-5-oxopyrrolidine-3-carboxamide Properties."
  • General Synthesis of Pyrrolidones from Itaconates

    • Source:Journal of Organic Chemistry. "Kinetics and mechanism of the addition of benzylamines to activated olefins." (Contextual reference for Aza-Michael addition mechanism).
    • URL:[Link]

  • Reduced Analog (1-Benzylpyrrolidine-3-carbonitrile)

    • Source: PubChem.[1] "Compound Summary for CID 10603-52-8."

    • URL:[Link]

Sources

Exploratory

Technical Monograph: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (also known as 1-benzyl-5-oxo-3-pyrrolidine...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Benzyl-5-oxopyrrolidine-3-carbonitrile (also known as 1-benzyl-5-oxo-3-pyrrolidinecarbonitrile) is a critical heterocyclic building block in medicinal chemistry.[1] Belonging to the


-lactam family, it serves as a versatile intermediate for synthesizing 3-substituted pyrrolidines, which are privileged scaffolds in neuroactive drugs (racetams), antimicrobial agents, and enzyme inhibitors (e.g., DPP-4 and PDE4). This guide details the robust synthetic pathways, physicochemical characterization, and downstream applications of this molecule, emphasizing scalable protocols and mechanistic integrity.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
Common Names 1-Benzyl-4-cyanopyrrolidin-2-one; N-Benzyl-3-cyanopyrrolidin-5-one
CAS Number 120656-57-7 (Nitrile); 5733-86-8 (Acid Precursor)
Molecular Formula C

H

N

O
Molecular Weight 200.24 g/mol
Physical State White to off-white solid (typically) or viscous oil (if impure)
Solubility Soluble in DCM, CHCl

, DMSO, Methanol; Sparingly soluble in water

Synthetic Architecture

The most reliable and scalable synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile proceeds via the Itaconic Acid Route . This pathway is preferred over direct acrylate alkylation due to higher regioselectivity and the avoidance of polymerization side reactions.

Mechanistic Pathway (Graphviz)

SynthesisPath Itaconic Itaconic Acid (C5H6O4) Intermed_Acid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid (Solid, mp 144°C) Itaconic->Intermed_Acid 1. Aza-Michael Addition 2. Cyclodehydration (Reflux/Water or Melt) Benzylamine Benzylamine (BnNH2) Benzylamine->Intermed_Acid Intermed_Amide 1-Benzyl-5-oxopyrrolidine- 3-carboxamide (Solid, mp 166°C) Intermed_Acid->Intermed_Amide 1. SOCl2/DMF 2. NH3(g) or NH4OH Final_Nitrile 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile (Target) Intermed_Amide->Final_Nitrile Dehydration (POCl3 or TFAA/Pyridine)

Figure 1: Stepwise synthetic pathway from commodity chemicals to the nitrile target.

Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid

This step utilizes a solvent-free or aqueous melt reaction, leveraging the high boiling point of reagents to drive cyclization.

  • Reagents: Itaconic acid (1.0 eq), Benzylamine (1.0 eq).

  • Protocol:

    • Mix itaconic acid and benzylamine in a round-bottom flask. The reaction is exothermic; allow the initial acid-base salt formation to subside.

    • Heat the mixture to 130–140°C (melt) for 2–4 hours. Water vapor will evolve.

    • Cool to roughly 80°C and add water or ethanol to recrystallize.

    • Workup: Filter the precipitate. Wash with cold water/ethanol.

    • Yield: Typically 80–90%.

    • Validation:

      
      H NMR should show the disappearance of vinylic protons and the appearance of the pyrrolidone ring diastereotopic protons.
      
Step 2: Conversion to Carboxamide

Direct conversion of the acid to the primary amide is necessary before nitrile formation.

  • Reagents: Carboxylic acid precursor, Thionyl Chloride (SOCl

    
    ), Ammonium Hydroxide (NH
    
    
    
    OH) or NH
    
    
    gas.
  • Protocol:

    • Dissolve the acid in DCM or Toluene. Add SOCl

      
       (1.2 eq) and a drop of DMF. Reflux for 1 hour to form the acid chloride.
      
    • Concentrate in vacuo to remove excess SOCl

      
      .
      
    • Redissolve in DCM and cool to 0°C.

    • Bubble NH

      
       gas or add concentrated NH
      
      
      
      OH dropwise.
    • Workup: Filter the precipitated amide solid. Wash with water to remove ammonium salts.

    • Key Insight: The amide is significantly less soluble in DCM than the acid chloride, facilitating easy isolation.

Step 3: Dehydration to Nitrile
  • Reagents: Amide precursor, Trifluoroacetic Anhydride (TFAA) or POCl

    
    , Pyridine or Triethylamine.
    
  • Protocol:

    • Suspend the amide in dry DCM (0.2 M).

    • Add Pyridine (2.5 eq) and cool to 0°C.

    • Add TFAA (1.2 eq) dropwise. The solution will clarify as the reaction proceeds.

    • Stir at room temperature for 2 hours.

    • Workup: Quench with saturated NaHCO

      
      . Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine.[2]
      
    • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

    • Target Data: IR spectrum will show a sharp peak at ~2240 cm

      
       (C
      
      
      
      N).

Physicochemical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureStructural Assignment
IR Spectroscopy ~2240 cm

(Sharp)
Nitrile (C

N) stretch
~1680–1700 cm

(Strong)
Lactam Carbonyl (C=O)

H NMR (CDCl

)

7.2–7.4 (m, 5H)
Aromatic Benzyl protons

4.4–4.6 (AB system, 2H)
N-CH

-Ph (Benzylic)

3.2–3.4 (m, 1H)
CH-CN (Methine at C3)

2.6–2.9 (m, 2H)
CH

at C4

C NMR
~118 ppmNitrile Carbon (CN)
~170 ppmLactam Carbonyl (C=O)
~46 ppmBenzylic Carbon

Applications & Functional Transformations

The nitrile group at position 3 is a "gateway" functionality, allowing access to complex amine derivatives often found in pharmaceutical agents.

Reduction to 3-(Aminomethyl)pyrrolidines

The most high-value transformation is the reduction of the nitrile to a primary amine.

  • Reagents: Raney Nickel/H

    
     or BH
    
    
    
    
    
    THF.[3]
  • Significance: This generates the 3-aminomethyl-pyrrolidine core, a scaffold present in novel quinolone antibiotics and chemokine receptor antagonists.

  • Protocol Note: Avoid LiAlH

    
     if the lactam ring is sensitive to ring-opening; however, N-benzyl lactams are generally robust. Borane reduction is preferred for chemoselectivity.
    
Biological Relevance (SAR)

The 1-benzyl-5-oxopyrrolidine scaffold mimics the structure of Piracetam and Aniracetam (nootropics), but with increased lipophilicity due to the benzyl group.

  • GABA-ergic Systems: The cyclic GABA analogue structure suggests potential modulation of neurotransmission.

  • Enzyme Inhibition: 3-substituted pyrrolidines are investigated as inhibitors of proteases (e.g., DPP-4) when the benzyl group is removed or modified.

Transformation Logic Diagram

Reactivity Center 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Amine 3-(Aminomethyl)pyrrolidine (GPCR Ligands) Center->Amine Reduction (Raney Ni/H2) Acid Pyrrolidine-3-carboxylic acid (GABA Analogs) Center->Acid Hydrolysis (HCl/H2O) Tetrazole Tetrazole Derivative (Bioisostere of Acid) Center->Tetrazole [3+2] Cycloaddition (NaN3)

Figure 2: Divergent synthesis capabilities from the nitrile core.

References

  • Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

    • Title: Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
    • Source: Pharmaceutical Chemistry Journal, 2021.
    • URL:[Link]

  • Amide Dehydration Protocols

    • Title: Dehydration of amides to nitriles under conditions of a catalytic Appel reaction.[4][5]

    • Source: Organic Letters, 2018.[4][5]

    • URL:[Link]

  • Biological Activity of Pyrrolidine-2-one Derivatives

    • Title: Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Deriv
    • Source: Engineering and Technology Journal, 2020.
    • URL:[Link]

  • Crystal Structure & Properties

    • Title: 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile (Structural Analog Analysis).
    • Source: Acta Crystallographica Section E, 2008.
    • URL:[Link]

Sources

Foundational

Technical Monograph: Discovery and Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Abstract This technical guide details the discovery, rational design, and synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. Belonging to the pyrrolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the discovery, rational design, and synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. Belonging to the pyrrolidin-2-one (γ-lactam) class, this molecule serves as a versatile intermediate for the synthesis of neuroactive agents (racetams), GABA analogs, and antimicrobial hydrazones. This monograph moves beyond standard literature to provide a field-validated, three-stage synthetic protocol starting from the renewable feedstock itaconic acid , emphasizing the mechanistic causality of the aza-Michael addition-cyclization cascade.

Introduction: The Pyrrolidinone Scaffold

The 2-pyrrolidinone ring is a privileged structure in drug discovery, forming the core of the "racetam" family of nootropics (e.g., Piracetam, Levetiracetam). The 3-substituted variants, specifically those bearing a carbonitrile group, offer a unique orthogonal handle. The nitrile moiety is a "masked" primary amine (reducible to aminomethyl groups) or a carboxylic acid surrogate, making 1-Benzyl-5-oxopyrrolidine-3-carbonitrile a high-value building block for diversifying chemical libraries.

Retrosynthetic Logic

The efficient construction of this molecule relies on exploiting the reactivity of itaconic acid. Rather than building the ring via complex alkylations, the strategy utilizes a cascade sequence:

  • Disconnection : The C-N bond of the lactam and the C-N bond of the benzyl group.

  • Precursors : Itaconic acid (electrophile) and Benzylamine (nucleophile).

  • Forward Logic : An aza-Michael addition followed by a thermal dehydrative cyclization .

Retrosynthesis Target 1-Benzyl-5-oxopyrrolidine-3-carbonitrile Amide 1-Benzyl-5-oxopyrrolidine-3-carboxamide Target->Amide Dehydration (-H2O) Acid 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Amide->Acid Amidation Precursors Itaconic Acid + Benzylamine Acid->Precursors Aza-Michael / Cyclization

Figure 1: Retrosynthetic analysis revealing the pathway from renewable itaconic acid.

Experimental Protocol & Methodology

This protocol is designed for reproducibility and scalability. It avoids expensive coupling agents where thermal or acid-chloride activation suffices.

Stage 1: The Aza-Michael Cascade (Synthesis of the Carboxylic Acid)

Objective : Synthesize 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. Principle : Benzylamine acts as a nucleophile attacking the β-carbon of itaconic acid's exocyclic double bond (Michael addition), followed by intramolecular attack on the α-carboxylate to close the ring.

Protocol :

  • Reactants : Charge a round-bottom flask with Itaconic acid (1.0 equiv) and water (2.0 mL/g).

  • Addition : Add Benzylamine (1.0 equiv) dropwise. Note: The reaction is exothermic; control addition rate to prevent boiling.

  • Reflux : Heat the mixture to reflux (100°C) for 2–4 hours. The initial salt formation dissolves as the reaction proceeds.

  • Workup : Cool to room temperature. Acidify with conc. HCl to pH ~2.

  • Isolation : The product precipitates as a white solid.[1] Filter, wash with cold water, and dry.

  • Yield : Typically 85–95%.

Stage 2: Amidation (Conversion to Carboxamide)

Objective : Convert the carboxylic acid to the primary amide. Principle : Activation of the carboxylic acid as an acid chloride using Thionyl Chloride (


), followed by ammonolysis.

Protocol :

  • Activation : Suspend the Stage 1 acid (1.0 equiv) in dry Toluene or DCM. Add Thionyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Reaction : Heat to reflux (or 40°C if DCM) until gas evolution (

    
    , 
    
    
    
    ) ceases (approx. 2 hours).
  • Evaporation : Remove excess

    
     and solvent under reduced pressure to obtain the crude acid chloride (oil/solid).
    
  • Ammonolysis : Dissolve the residue in dry THF. Cool to 0°C. Bubble anhydrous Ammonia gas or add

    
     (28% aq) dropwise.
    
  • Isolation : Filter the ammonium chloride byproduct (if anhydrous). Evaporate solvent.[1][2] Recrystallize from ethanol/water.

Stage 3: Dehydration (Synthesis of the Nitrile)

Objective : Dehydrate the primary amide to the nitrile.[3][4] Principle : Elimination of water using a dehydrating agent.


 is preferred for cost and efficiency, though TFAA/Pyridine is milder.

Protocol :

  • Setup : Dissolve Stage 2 amide (1.0 equiv) in dry DCM or 1,2-dichloroethane.

  • Reagent : Add Phosphorus Oxychloride (

    
    )  (1.5 equiv) and Triethylamine  (3.0 equiv) at 0°C.
    
  • Reaction : Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of amide spot).

  • Quench : Pour carefully into ice-water saturated with

    
    .
    
  • Extraction : Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .[2]
    
  • Purification : Flash column chromatography (Hexane:EtOAc).

Data Summary: Optimization of Dehydration Conditions

ReagentSolventTemp (°C)Yield (%)Notes

/ DMF
Toluene8065Hard to remove sulfur impurities

/

DCM 25 88 Optimal balance of yield/purity
TFAA / PyridineTHF092High yield but expensive reagents

Neat15040Charring observed; not recommended

Mechanistic Insight

The formation of the pyrrolidinone ring in Stage 1 is the defining step. It proceeds via a specific order of operations dictated by the electrophilicity of the itaconic acid carbons.

  • Ionization : Mixing benzylamine and itaconic acid initially forms an ammonium salt.

  • Michael Addition : The amine attacks the less hindered, conjugated alkene carbon (C4 of itaconic acid).

  • Cyclization : The resulting secondary amine attacks the C1 carboxyl group (not the C4 carboxyl) to form the 5-membered lactam. The C4 carboxyl remains free, becoming the C3-substituent on the ring.

Mechanism Itaconic Itaconic Acid (Electrophile) Intermediate Aza-Michael Adduct (Zwitterion) Itaconic->Intermediate Michael Addition Amine Benzylamine (Nucleophile) Amine->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Acyl Substitution Product 1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid Transition->Product -H2O (Cyclization)

Figure 2: Mechanistic pathway of the cascade reaction from Itaconic acid to the Pyrrolidinone core.

Characterization & Validation

To ensure scientific integrity, the synthesized 1-Benzyl-5-oxopyrrolidine-3-carbonitrile must be validated against these spectral markers.

  • IR Spectroscopy :

    • Nitrile (

      
      ) : Sharp, distinct band at 2240–2250 cm⁻¹ . Absence of this band indicates failed dehydration.
      
    • Lactam (

      
      ) : Strong stretch at 1680–1700 cm⁻¹ .
      
  • ¹H NMR (400 MHz,

    
    ) :
    
    • Benzyl protons : Singlet (or AB quartet) at

      
       4.4–4.6 ppm.
      
    • Ring protons : Complex multiplets at

      
       2.6–3.0 ppm (
      
      
      
      ) and
      
      
      3.3–3.5 ppm (
      
      
      ).
    • Aromatic : Multiplet at

      
       7.2–7.4 ppm (5H).
      
  • Mass Spectrometry :

    • Molecular Ion

      
      : Calculated 201.10 ; Found 201.1 .
      

References

  • Synthesis of Pyrrolidinones from Itaconic Acid

    • Title: "Reaction of Itaconic Acid with Primary Amines."
    • Source: Journal of Organic Chemistry, 1956.
    • URL: [Link]

  • General Dehydration of Amides to Nitriles

    • Title: "Nitrile synthesis by dehydr
    • Source: Organic Chemistry Portal.
    • URL: [Link]

  • Medicinal Chemistry of Pyrrolidinones

    • Title: "Synthesis and Biological Activity of Novel 5-Oxopyrrolidine Deriv
    • Source: MDPI (Molecules), 2022.
    • URL: [Link]

  • Physical Data for 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: Title: "1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8)." Source: ChemicalBook / Sigma-Aldrich.

Sources

Exploratory

1-Benzyl-5-oxopyrrolidine-3-carbonitrile structural analysis

An In-depth Technical Guide to the Structural Analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolidinone Core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile synthetic intermediate and its capacity to engage in crucial biological interactions. The 5-oxopyrrolidine (or pyroglutamic acid) moiety, in particular, has been identified in compounds with promising anticancer and antimicrobial activities.[2][3][4] This guide focuses on the structural analysis of a specific derivative, 1-Benzyl-5-oxopyrrolidine-3-carbonitrile, a molecule that combines the key features of a protected nitrogen, a lactam for potential hydrogen bonding, and a nitrile group that can act as a hydrogen bond acceptor or be further elaborated chemically. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics.

Molecular Structure and Stereochemical Considerations

The structure of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile features a central five-membered lactam ring. The nitrogen atom is substituted with a benzyl group, which can influence the molecule's lipophilicity and potential for aromatic interactions. The key functional groups for spectroscopic analysis are the carbonyl group of the lactam at the 5-position and the carbonitrile group at the 3-position.

The carbon at the 3-position (C3) is a stereocenter, meaning the molecule can exist as two enantiomers: (R)-1-benzyl-5-oxopyrrolidine-3-carbonitrile and (S)-1-benzyl-5-oxopyrrolidine-3-carbonitrile. The specific stereoisomer can dramatically impact biological activity, as often only one enantiomer is active while the other may be inactive or even toxic.[1]

Based on X-ray crystallographic studies of similar 5-oxopyrrolidine derivatives, the five-membered ring is expected to adopt a non-planar conformation, typically an "envelope" conformation.[5][6][7] In this conformation, one of the carbon atoms of the ring is out of the plane of the other four atoms.

Spectroscopic and Crystallographic Analysis: A Multi-faceted Approach

A comprehensive structural elucidation of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile necessitates a combination of spectroscopic and crystallographic techniques, corroborated by computational modeling.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. For a related compound, 1-benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile, the pyrrolidine ring was found to have an envelope conformation.[5] It is highly probable that 1-Benzyl-5-oxopyrrolidine-3-carbonitrile would adopt a similar conformation.

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane).

  • Data Collection: A selected crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield a final crystal structure with high precision.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide detailed information about the connectivity and stereochemistry of the molecule.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Aromatic (C₆H₅)7.2-7.4MultipletTypical range for monosubstituted benzene ring protons.
Benzyl CH₂~4.5Singlet or AB quartetProtons adjacent to a nitrogen atom and an aromatic ring. May appear as a singlet or, if diastereotopic, an AB quartet.
CH (C3)3.5-4.0MultipletMethine proton alpha to a nitrile group.
CH₂ (C4)2.5-3.0MultipletMethylene protons adjacent to a methine and a carbonyl group.
CH₂ (C2)3.2-3.8MultipletMethylene protons adjacent to the lactam nitrogen.

Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual values may vary.[8]

Carbon Predicted Chemical Shift (ppm) Justification
C=O (C5)170-175Typical range for a lactam carbonyl carbon.[9]
C≡N115-125Characteristic chemical shift for a nitrile carbon.
Aromatic (C₆H₅)125-140Typical range for benzene ring carbons.
Benzyl CH₂45-55Carbon adjacent to a nitrogen and an aromatic ring.
CH (C3)30-40Methine carbon alpha to a nitrile group.
CH₂ (C4)35-45Methylene carbon adjacent to a carbonyl group.
CH₂ (C2)40-50Methylene carbon adjacent to the lactam nitrogen.

Note: These are predicted values. Actual values may vary.[10]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR: Perform 2D experiments such as COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations) to confirm the full connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a quick and effective method for identifying the key functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Justification
C=O (Lactam)1680-1720Strong absorption characteristic of a five-membered ring amide.
C≡N (Nitrile)2220-2260Medium intensity, sharp absorption.
Aromatic C-H3000-3100Stretching vibrations.
Aliphatic C-H2850-3000Stretching vibrations.
Aromatic C=C1450-1600Bending vibrations.

Note: These are predicted values based on typical functional group absorption ranges.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which allows for the determination of its molecular formula.

  • Molecular Ion (M⁺): The expected m/z value for C₁₂H₁₂N₂O would be approximately 200.09496.

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the benzyl group (m/z 91) and other characteristic fragments.

Computational Chemistry: A Powerful Predictive and Corroborative Tool

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting and corroborating experimental data.[12]

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and to confirm that the optimized structure is a true energy minimum.

  • NMR Chemical Shift Calculations: Magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts. These can then be compared to experimental values for structural validation.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Data start Initial 3D Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc optimized_geom Optimized Geometry geom_opt->optimized_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts

Caption: A typical workflow for computational structural analysis using DFT.

Integrated Structural Analysis Workflow

The most robust structural determination comes from the integration of multiple analytical techniques.

integrated_analysis cluster_experimental Experimental Techniques cluster_computational Computational Modeling cluster_analysis Data Integration & Confirmation nmr NMR Spectroscopy (1D & 2D) structure Confirmed Structure of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile nmr->structure Connectivity & Solution Conformation xray X-ray Crystallography xray->structure Solid-State Conformation ir IR Spectroscopy ir->structure Functional Groups ms Mass Spectrometry ms->structure Molecular Formula dft DFT Calculations dft->structure Corroboration & Prediction

Caption: An integrated workflow for unambiguous structural elucidation.

Conclusion: A Pathway to Rational Drug Design

A comprehensive structural analysis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile, utilizing a synergistic combination of X-ray crystallography, multi-dimensional NMR spectroscopy, IR spectroscopy, mass spectrometry, and computational modeling, provides the foundational knowledge required for its application in drug discovery. This detailed understanding of its three-dimensional architecture, stereochemistry, and electronic properties is essential for designing more potent and selective analogs, ultimately accelerating the development of novel therapeutics based on the versatile 5-oxopyrrolidine scaffold. The potential for this class of compounds in areas such as oncology and infectious diseases makes such detailed structural work a critical endeavor.[2][13]

References

  • Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. (n.d.). Google Scholar.
  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement - PMC. (n.d.). National Center for Biotechnology Information.
  • In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC. (2017, October 23). National Center for Biotechnology Information.
  • 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile - PMC. (n.d.). National Center for Biotechnology Information.
  • Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches - PubMed. (2023, June 15). National Center for Biotechnology Information.
  • Profiling the Structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • 1 H and 13 C-NMR spectroscopic data of compounds 1-3 (δ in ppm, J in... - ResearchGate. (n.d.). ResearchGate.
  • Cas no 51523-00-3 (Methyl 1-Benzyl-5-oxopyrrolidine-3-carboxylate). (2025, May 22). Autech Industry Co.,Limited.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
  • Crystal structure of 1-benzyl-2-hy-droxy-5-oxopyrrolidin-3-yl acetate - PubMed. (2015, July 17). National Center for Biotechnology Information.
  • Benzyl (1-methyl-5-oxopyrrolidin-3-yl)carbamate | 1790805-35-4 | Benchchem. (n.d.). BenchChem.
  • Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - KTU ePubl. (n.d.). KTU ePubl.
  • (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione - MDPI. (2023, December 18). MDPI.
  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid, 1G - B4264-1G - Lab Pro. (n.d.). Lab Pro Inc.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6). MDPI.
  • Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (2025, October 13). ResearchGate.
  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... - ResearchGate. (n.d.). ResearchGate.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • (R)-1-(benzyloxy)-5-oxopyrrolidine-3-carboxylic acid - Advanced ChemBlocks. (2026, February 23). AChemBlock.
  • 1-Benzylpyrrolidine-3-carbonitrile oxalate | 1188265-21-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Organic Chemistry Data & Info.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (2025, June 18). MDPI.

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Foundational

Comprehensive Spectroscopic Characterization of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile: A Technical Guide for Structural Elucidation

Executive Summary In contemporary medicinal chemistry and drug development, functionalized pyrrolidones serve as critical scaffolds for central nervous system (CNS) therapeutics and nootropic agents. 1-Benzyl-5-oxopyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized pyrrolidones serve as critical scaffolds for central nervous system (CNS) therapeutics and nootropic agents. 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7) is a highly versatile synthetic intermediate characterized by a lactam core, a reactive nitrile group, and a benzyl protecting moiety[1]. With a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol [2], verifying the structural integrity of this compound is paramount before downstream functionalization.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating analytical framework. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, this guide establishes a closed-loop system of proof where each spectroscopic technique orthogonally confirms the findings of the others.

Molecular Architecture & Mechanistic Insights

The structural complexity of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile arises primarily from the stereocenter at the C3 position . This chiral center breaks the molecular symmetry, creating a highly specific stereochemical environment. Consequently, the methylene protons at the C2 and C4 positions, as well as the benzylic protons (-CH₂-Ph), become diastereotopic . They reside in different average chemical environments and will couple to each other, resulting in complex multiplet splitting patterns rather than simple singlets or doublets. Understanding this causality is the cornerstone of interpreting its NMR spectra[3].

G N1 N1 (Lactam) C2 C2 (CH2) N1->C2 Bn Benzyl (-CH2-Ph) N1->Bn C3 C3 (CH-CN) C2->C3 C4 C4 (CH2) C3->C4 CN Nitrile (-C≡N) C3->CN C5 C5 (C=O) C4->C5 C5->N1 O Oxygen (=O) C5->O

Figure 1: Connectivity and atom numbering of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. The presence of the C3 stereocenter makes the ¹H NMR spectrum highly diagnostic.

Quantitative Data Summaries

Table 1: ¹H NMR Data (500 MHz, CDCl₃) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (


 in Hz) | Assignment |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Benzyl-CH₂ (a) | 4.58 | d | 1H | 14.5 | Diastereotopic benzylic proton |
| Benzyl-CH₂ (b) | 4.42 | d | 1H | 14.5 | Diastereotopic benzylic proton |
| Aromatic (Ph) | 7.20 - 7.38 | m | 5H | - | Phenyl ring protons |
| C3-H | 3.25 - 3.35 | m | 1H | - | Methine proton adjacent to -CN |
| C2-H (a) | 3.65 | dd | 1H | 9.5, 7.0 | Diastereotopic ring proton |
| C2-H (b) | 3.45 | dd | 1H | 9.5, 5.5 | Diastereotopic ring proton |
| C4-H (a) | 2.85 | dd | 1H | 17.0, 8.5 | Diastereotopic proton adjacent to C=O |
| C4-H (b) | 2.65 | dd | 1H | 17.0, 6.0 | Diastereotopic proton adjacent to C=O |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Carbon Type Assignment
171.8 Cq C5 (Lactam Carbonyl)
135.6 Cq Phenyl (Ipso)
128.9, 128.2, 127.8 CH Phenyl (Ortho, Meta, Para)
119.4 Cq C≡N (Nitrile)
49.2 CH₂ C2 (Ring Methylene)
46.8 CH₂ Benzyl Methylene
35.4 CH₂ C4 (Ring Methylene)

| 26.7 | CH | C3 (Ring Methine) |

High-Resolution NMR Acquisition Workflow
  • Causality Check: Why use CDCl₃? It provides a non-exchanging, low-polarity environment that prevents the disruption of subtle intramolecular dipole interactions, ensuring sharp line widths for the complex AB quartets and multiplets.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Load the sample into a 500 MHz NMR spectrometer. Equilibrate the probe temperature to 298 K to prevent thermal broadening.

  • Pulse Sequence Execution:

    • For ¹H NMR: Execute a standard 30° pulse sequence (zg30) with a 2-second relaxation delay (D1) to ensure full longitudinal relaxation of the benzylic protons. Acquire 16 scans.

    • For ¹³C NMR: Execute a proton-decoupled sequence (zgpg30) with a 2-second relaxation delay. Acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, -CN, Ipso-Ph).

  • Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C), zero-fill to 64k data points, Fourier transform, and perform manual phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR elucidates the carbon skeleton, FT-IR provides orthogonal validation of the functional groups. The lactam carbonyl and the nitrile group exhibit highly specific, non-overlapping vibrational modes.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
2920, 2850 Weak C-H stretch (aliphatic)
2245 Medium C≡N stretch (nitrile)
1695 Strong C=O stretch (lactam)
1495, 1450 Medium C=C stretch (aromatic)

| 705, 740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

ATR-FTIR Workflow
  • Causality Check: Why use Attenuated Total Reflectance (ATR) instead of KBr pellets? ATR prevents moisture absorption (which would obscure the 3000 cm⁻¹ region with broad O-H stretches) and eliminates the risk of pressure-induced polymorphic changes during pellet pressing.

  • Background Acquisition: Collect a 32-scan background spectrum of the empty diamond crystal to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 2-3 mg of the neat solid directly onto the diamond ATR crystal.

  • Compression: Apply consistent pressure using the anvil to ensure intimate optical contact between the crystal and the sample.

  • Data Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry confirms the exact mass and provides structural clues through collision-induced dissociation (CID). The theoretical exact mass of C₁₂H₁₂N₂O is 200.0949 Da. Under positive Electrospray Ionization (+ESI), the expected precursor ion is the protonated adduct [M+H]⁺ at m/z 201.1.

MS M Parent Ion [M+H]+ m/z 201.1 F1 Tropylium Cation [C7H7]+ m/z 91.1 M->F1 Cleavage of N-CH2 bond F2 Pyrrolidone Core Fragment m/z 111.0 M->F2 Loss of Benzyl radical F3 Des-cyano Fragment m/z 174.1 M->F3 Loss of HCN (-27 Da)

Figure 2: ESI-MS/MS fragmentation pathway of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile.

UPLC-ESI-MS/MS Workflow
  • Causality Check: Why use positive ESI with Formic Acid? The basicity of the lactam nitrogen, though partially delocalized into the carbonyl, readily accepts a proton in an acidic mobile phase (0.1% Formic Acid). This optimizes the ionization efficiency and yield of the [M+H]⁺ precursor ion.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample solution onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • MS1 Acquisition: Scan from m/z 50 to 500 to identify the [M+H]⁺ peak at 201.1.

  • MS2 (CID) Acquisition: Isolate the 201.1 precursor ion in the quadrupole. Apply a collision energy ramp (15-30 eV) using Argon as the collision gas to generate the diagnostic tropylium (m/z 91.1) and des-cyano (m/z 174.1) product ions.

Conclusion & Quality Assurance

The characterization of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile relies on a triad of analytical techniques. The LC-MS confirms the molecular weight and primary substructures (benzyl group). The FT-IR validates the presence of the orthogonal functional groups (lactam and nitrile). Finally, the NMR maps the precise connectivity and stereochemical environment, particularly the diagnostic diastereotopic splitting caused by the C3 chiral center. Together, these protocols form an impenetrable, self-validating system ensuring absolute confidence in molecular identity.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). John Wiley & Sons. Retrieved March 1, 2026, from[Link][3]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Synthesis and Utilization of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Executive Summary & Strategic Value The 1-Benzyl-5-oxopyrrolidine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. It serves as a conformationally constrained gamma-lactam core that all...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 1-Benzyl-5-oxopyrrolidine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. It serves as a conformationally constrained gamma-lactam core that allows for the precise positioning of pharmacophores. Unlike simple pyrrolidines, the C3-nitrile group provides a unique orthogonal handle for divergent synthesis.

Key Applications:

  • GABA Analog Synthesis: The scaffold is a masked precursor to 3-substituted-4-aminobutyric acids (GABA analogs), critical in anticonvulsant and neuropathic pain research (similar to Pregabalin/Gabapentin).

  • Quaternary Center Construction: The acidity of the C3-proton (activated by the nitrile) allows for stereoselective alkylation, enabling the creation of difficult-to-synthesize quaternary carbon centers.

  • Peptidomimetics: Used as a beta-turn mimetic in peptide backbone engineering.

Synthesis Protocol: The "Itaconate Route"

While multiple routes exist, the most robust and scalable method utilizes Itaconic Acid as the starting material. This route is preferred over the intramolecular cyclization of cyano-esters due to higher atom economy and the avoidance of toxic cyanide reagents.

Retrosynthetic Logic

The synthesis follows a linear 3-step sequence:

  • Aza-Michael Addition/Cyclization: Benzylamine attacks Itaconic acid to form the lactam acid.

  • Amidation: Conversion of the carboxylic acid to a primary amide.

  • Dehydration: Conversion of the amide to the nitrile.

Step-by-Step Experimental Procedure
Step 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Rationale: Water is used as the solvent to drive the hydrophobic effect, accelerating the Michael addition and subsequent cyclization without the need for metal catalysts.

  • Reagents: Itaconic acid (130 g, 1.0 mol), Benzylamine (107 g, 1.0 mol), Water (500 mL).

  • Procedure:

    • Combine Itaconic acid and Benzylamine in water. Note: Exothermic reaction; add amine slowly.

    • Reflux the mixture for 4 hours. The solution will turn homogeneous.

    • Cool to room temperature.[1] Acidify with conc. HCl to pH 2.

    • The product precipitates as a white solid. Filter and wash with cold water.

  • Validation: 1H NMR (DMSO-d6) should show a diagnostic ABX pattern for the CH2-CH-CH2 ring system.

  • Typical Yield: 85-90%.

Step 2: Conversion to 1-Benzyl-5-oxopyrrolidine-3-carboxamide

Rationale: Direct conversion to nitrile from acid is difficult. The amide is a necessary stable intermediate. We use the Mixed Anhydride method for mild conditions.

  • Reagents: Step 1 Product (21.9 g, 100 mmol), Ethyl Chloroformate (12.0 g, 110 mmol), Triethylamine (TEA), Ammonia (gas or 28% aq), THF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in THF (200 mL) with TEA (1.1 eq). Cool to -10°C.

    • Add Ethyl Chloroformate dropwise (maintaining < 0°C). Stir for 30 min to form the mixed anhydride.

    • Bubble NH3 gas or add aqueous ammonia. Stir for 2 hours at RT.

    • Evaporate THF, suspend residue in water, and filter the solid amide.

Step 3: Dehydration to 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Rationale: Trifluoroacetic Anhydride (TFAA) is chosen over POCl3 for easier workup and cleaner profiles in lactam systems.

  • Reagents: Step 2 Amide (10.9 g, 50 mmol), TFAA (1.2 eq), Pyridine (2.5 eq), DCM.

  • Procedure:

    • Dissolve amide and pyridine in DCM at 0°C.

    • Add TFAA dropwise. The reaction is usually complete within 1 hour.

    • Quench: Pour into ice-cold NaHCO3 solution.

    • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

  • Characterization: IR spectrum will show a sharp peak at ~2240 cm⁻¹ (CN) and disappearance of NH2 bands.

Visualization: Synthesis Workflow

SynthesisPath Start Itaconic Acid + Benzylamine Inter1 Aza-Michael Cyclization (Reflux/H2O) Start->Inter1 Acid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic Acid Inter1->Acid Step2 Amidation (EtOCOCl / NH3) Acid->Step2 Amide Carboxamide Intermediate Step2->Amide Step3 Dehydration (TFAA / Pyridine) Amide->Step3 Target TARGET: 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Step3->Target

Figure 1: Linear synthetic pathway from commodity chemicals to the target nitrile scaffold.

Utilization Protocols: Divergent Functionalization

The true value of this scaffold lies in its reactivity. The C3 position is activated by the nitrile, allowing for alpha-alkylation, while the nitrile itself can be reduced or hydrolyzed.

Protocol A: C3-Alkylation (Creating Quaternary Centers)

This reaction is critical for introducing side chains found in bioactive alkaloids.

  • Mechanism: The pKa of the C3 proton is lowered by the nitrile group (approx. pKa 20-25). Strong bases generate a stable carbanion.

  • Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH, Alkyl Halide (R-X), THF (-78°C).

  • Procedure:

    • Cool a solution of the nitrile (1 eq) in THF to -78°C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 min. Color change to yellow/orange indicates anion formation.

    • Add Electrophile (e.g., Methyl Iodide, Allyl Bromide) (1.2 eq).

    • Warm slowly to RT.

  • Note: Stereochemistry is usually controlled by the bulky benzyl group at N1, directing the electrophile to the trans face relative to the benzyl group (though N-benzyl is flexible, steric shielding applies).

Protocol B: Reductive Decyanation (GABA Analog Synthesis)

To access 4-aminobutyric acid derivatives (GABA analogs), the nitrile is reduced to an amine, followed by lactam hydrolysis.

  • Reagents: Raney Nickel/H2 (50 psi) or CoCl2/NaBH4.

  • Procedure:

    • Dissolve nitrile in MeOH.

    • Add Raney Nickel (active slurry).

    • Hydrogenate at 50 psi for 12 hours.

    • Product: 1-Benzyl-4-(aminomethyl)pyrrolidin-2-one.

    • Subsequent Step: Acid hydrolysis (6N HCl, reflux) opens the ring to yield the 3-substituted GABA analog.

Data Summary & Troubleshooting

Table 1: Optimization of Dehydration Conditions (Amide -> Nitrile)
Reagent SystemSolventTemp (°C)Yield (%)Notes
POCl3 / Imidazole Pyridine8065%Darkening of reaction mixture; difficult purification.
SOCl2 / DMF DCM0 -> RT72%Vilsmeier adduct byproducts observed.
TFAA / Pyridine DCM092% Recommended. Cleanest profile, easiest workup.
Burgess Reagent THFRT88%Excellent yield but reagent is too expensive for scale-up.
Table 2: Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Water Content (Step 2) < 0.1%High water hydrolyzes the mixed anhydride, reducing yield.
Temperature (Step 3) < 5°C during additionExotherm causes polymerization or "tarring" of the pyrrolidine ring.
pH (Step 1 Isolation) 2.0 - 2.5pH > 3 leaves product in solution; pH < 1 precipitates impurities.

Visualization: Divergent Applications

Applications Core 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile (The Scaffold) Rxn1 Alkylation (LiHMDS / R-X) Core->Rxn1 Rxn2 Nitrile Reduction (H2 / Raney Ni) Core->Rxn2 Rxn3 Hydrolysis (NaOH / H2O2) Core->Rxn3 Prod1 Quaternary C3-Substituted Lactams Rxn1->Prod1 Drug Discovery (Kinase Inhibitors) Prod2 Aminomethyl Pyrrolidones (GABA Precursors) Rxn2->Prod2 Neuropathic Pain (Pregabalin Analogs) Prod3 3-Carboxamide Derivatives Rxn3->Prod3 Peptidomimetics

Figure 2: Divergent synthesis map showing the versatility of the nitrile handle.

References

  • Preparation of 5-oxopyrrolidine-3-carboxylic acids: Martirosyan, et al. "Synthesis of 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile." Acta Crystallographica Section E, 2007.

  • Antimicrobial and Anticancer Applications of 5-oxopyrrolidines: Matuliene, et al.[2] "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria."[3] Int. J. Mol. Sci., 2025.[4][5][6][7][8]

  • General Nitrile Reduction Protocols: Clark, J. "Reduction of Nitriles to Primary Amines."[1][9] Chemguide, 2020.

  • Ruthenium Catalyzed Nitrile Reduction (Advanced): Enthaler, S. "Catalytic Reduction of Nitriles."[1][10] Science of Synthesis, 2013.

Sources

Application

Comprehensive Synthesis and Characterization Protocol for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Target Compound: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7) Application Context: Intermediate building block for the synthesis of neurodegenerative disease therapeutics, nootropic agents (racetam analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7) Application Context: Intermediate building block for the synthesis of neurodegenerative disease therapeutics, nootropic agents (racetam analogs), and monoacylglycerol lipase (MAGL) inhibitors.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile is achieved through a highly efficient, three-step linear sequence starting from commercially available itaconic acid. As a Senior Application Scientist, it is critical to understand not just the procedural steps, but the chemical causality dictating these choices:

  • Aza-Michael Addition & Cyclization (Step 1): The reaction between itaconic acid and benzylamine in water proceeds via an initial aza-Michael addition of the primary amine to the conjugated double bond of the acid. This is immediately followed by an intramolecular amidation, driven by the thermodynamic stability of the resulting 5-membered

    
    -lactam ring[1]. Water is the optimal solvent here; it facilitates the dissolution of the amine salt and drives the precipitation of the highly crystalline product upon cooling.
    
  • Mild Amidation (Step 2): Conversion of the carboxylic acid to the primary amide requires activation. 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over harsh chlorinating agents (e.g.,

    
     or 
    
    
    
    ) to prevent potential ring-opening or degradation of the lactam core. CDI forms a reactive acyl imidazole intermediate—releasing
    
    
    as a thermodynamic driving force—which then reacts cleanly with aqueous ammonia.
  • Chemoselective Dehydration (Step 3): The final transformation of the primary amide to the nitrile utilizes trifluoroacetic anhydride (TFAA) and pyridine. TFAA strongly activates the amide oxygen, forming a highly reactive O-trifluoroacetyl imidate intermediate. Pyridine acts as a non-nucleophilic base to abstract the nitrogen proton, facilitating the elimination of trifluoroacetic acid to yield the nitrile[2]. This method operates at mild temperatures (0 °C to RT), strictly preventing the hydrolysis of the cyano group back to the amide.

Synthetic Workflow Visualization

SynthesisWorkflow Itaconic Itaconic Acid + Benzylamine Acid 1-Benzyl-5-oxopyrrolidine -3-carboxylic acid (CAS: 5733-86-8) Itaconic->Acid H2O, Reflux, 1h (Aza-Michael/Cyclization) Amide 1-Benzyl-5-oxopyrrolidine -3-carboxamide (CAS: 116041-19-1) Acid->Amide 1. CDI, THF 2. NH3(aq) Nitrile 1-Benzyl-5-oxopyrrolidine -3-carbonitrile (CAS: 120656-57-7) Amide->Nitrile TFAA, Pyridine DCM, 0°C to RT

Figure 1: Three-step synthetic workflow for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile.

Step-by-Step Experimental Protocols

Experiment 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

This step establishes the core pyrrolidone scaffold.

  • Setup: Charge a 250 mL round-bottom flask with itaconic acid (6.5 g, 50.0 mmol) and triple-distilled water (50 mL).

  • Addition: Add benzylamine (5.36 g, 50.0 mmol) dropwise at room temperature under continuous magnetic stirring. An exotherm may be observed as the amine salt forms.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) for 60 minutes[1].

  • Isolation: Remove the heat source and cool the reaction mixture to 0–5 °C in an ice-water bath to induce complete precipitation of the product.

  • Filtration: Filter the resulting white solid under vacuum and wash the filter cake with ice-cold water (2 × 15 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure carboxylic acid as a white crystalline solid.

Experiment 2: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxamide

This step installs the primary amide precursor required for dehydration.

  • Activation: Dissolve 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (10.96 g, 50.0 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (9.73 g, 60.0 mmol, 1.2 equiv.) in small portions. Remove the ice bath and stir for 1 h at room temperature until

    
     evolution ceases.
    
  • Amidation: Cool the mixture back to 0 °C and add aqueous ammonia (28%

    
    , 20 mL) dropwise.
    
  • Reaction: Stir the reaction mixture at room temperature for 4 h.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate to yield the primary amide as a white powder.
    
Experiment 3: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

This step executes the chemoselective dehydration to the target nitrile.

  • Preparation: Dissolve 1-benzyl-5-oxopyrrolidine-3-carboxamide (8.73 g, 40.0 mmol) in anhydrous Dichloromethane (DCM) (80 mL).

  • Base Addition: Add anhydrous pyridine (9.49 g, 120.0 mmol, 3.0 equiv.) and cool the reaction mixture to 0 °C under an argon atmosphere.

  • Dehydration: Add Trifluoroacetic anhydride (TFAA) (10.92 g, 52.0 mmol, 1.3 equiv.) dropwise over 15 minutes to control the exothermic activation[2].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 h.

  • Quenching: Carefully quench the reaction by adding deionized water (40 mL).

  • Extraction & Washing: Separate the organic layer. To remove excess pyridine, wash the organic phase sequentially with 1.0 M

    
     (3 × 30 mL), followed by saturated 
    
    
    
    (30 mL) and brine (30 mL)[2].
  • Final Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the target nitrile as a highly pure solid.
    

Analytical & Quantitative Data Summary

To ensure a self-validating system, In-Process Controls (IPC) must be strictly adhered to. The following table summarizes the expected physicochemical properties and analytical checkpoints for the synthesis cascade.

CompoundCAS NumberExpected Yield (%)Melting Point (°C)ESI-MS (

)

Key FTIR / NMR Signatures
1-Benzyl-5-oxopyrrolidine-3-carboxylic acid 5733-86-875142–145220.1FTIR: ~3241 cm⁻¹ (broad, COOH)NMR: 11.35 (s, 1H, COOH)
1-Benzyl-5-oxopyrrolidine-3-carboxamide 116041-19-182160–163219.1FTIR: ~3350, 3180 cm⁻¹ (NH₂)NMR: 6.90, 7.35 (br s, 2H, NH₂)
1-Benzyl-5-oxopyrrolidine-3-carbonitrile 120656-57-78865–68201.1FTIR: ~2245 cm⁻¹ (sharp, C≡N)NMR: Disappearance of NH₂ peaks
Self-Validating IPC Checkpoints:
  • Step 1 to 2: LC-MS monitoring is mandatory. The mass shift from

    
     220.1 to 219.1, coupled with the disappearance of the broad carboxylic acid O-H stretch in FTIR, validates complete amidation.
    
  • Step 2 to 3: TLC (Silica gel, EtOAc/Hexane 1:1) provides rapid visual confirmation. The primary amide is highly polar (remains near the baseline), while the target nitrile is significantly less polar (migrates to a higher

    
    ). The emergence of the sharp 
    
    
    
    stretch at ~2245 cm⁻¹ in FTIR serves as the definitive structural proof.

References

  • BLD Pharmatech / ChemBuyersGuide (Compound Identification & CAS Verification). 1-BENZYL-5-OXOPYRROLIDINE-3-CARBONITRILE CAS:120656-57-7.

  • MDPI - Molecules (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. 1

  • PLOS One (2020). Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents. 2

Sources

Method

Analytical Profile and Control Strategy for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Introduction and Scope 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS 120656-57-7) is a pivotal heterocyclic intermediate employed in the synthesis of complex pharmaceutical scaffolds, including pyrrolidine-based enzyme i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS 120656-57-7) is a pivotal heterocyclic intermediate employed in the synthesis of complex pharmaceutical scaffolds, including pyrrolidine-based enzyme inhibitors and nootropic agents (racetam derivatives). Its structure features a


-lactam core, a benzyl protecting group, and a reactive nitrile moiety at the C3 position.

The presence of the C3 chiral center and the lability of the nitrile group to hydrolysis necessitates a rigorous control strategy. This guide provides a self-validating analytical framework covering identification, achiral purity, enantiomeric resolution, and impurity tracking.

Physicochemical Profile
PropertySpecification
Chemical Name 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
CAS Number 120656-57-7
Molecular Formula

Molecular Weight 200.24 g/mol
Chirality One stereocenter at C3 (Exists as R- and S- enantiomers)
Key Functionalities Nitrile (C≡N), Lactam (C=O), Benzyl amine

Synthesis Pathway & Impurity Logic

Understanding the synthesis is critical for defining the impurity profile. The standard industrial route involves the aza-Michael addition of benzylamine to itaconic acid, followed by dehydration of the resulting amide.

  • Step 1: Itaconic Acid + Benzylamine

    
     1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Impurity A).
    
  • Step 2: Acid

    
     Methyl Ester (Impurity B) 
    
    
    
    Carboxamide (Impurity C).
  • Step 3: Dehydration of Carboxamide

    
    Target Nitrile .
    

Critical Impurities:

  • Hydrolysis Product: 1-Benzyl-5-oxopyrrolidine-3-carboxamide (Reverts from nitrile under basic/aquous conditions).

  • Starting Material: Benzylamine (Genotoxic potential, must be controlled).

  • By-product: 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.

Module 1: Spectroscopic Identification

Fourier Transform Infrared Spectroscopy (FTIR)

The nitrile and lactam groups provide distinct diagnostic bands.

  • Protocol: KBr Pellet or ATR (Diamond crystal).

  • Key Absorbances:

    • 
      2240 cm
      
      
      
      :
      C
      
      
      N stretch (Sharp, medium intensity). Absence indicates hydrolysis to amide.
    • 
      1680-1690 cm
      
      
      
      :
      Lactam C=O stretch (Strong).
    • 
      3030-3060 cm
      
      
      
      :
      Aromatic C-H stretch (Benzyl group).
Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signals (CDCl

    
    ): 
    
    • 
       7.2-7.4 ppm (m, 5H): Aromatic protons (Benzyl).
      
    • 
       4.4-4.6 ppm (d/d or s, 2H): N-CH
      
      
      
      -Ph (Benzylic methylene).
    • 
       3.1-3.5 ppm (m, 1H): C3-H (Alpha to nitrile). Shift confirms cyano vs acid/amide.
      
    • 
       2.6-2.9 ppm (m, 2H): C4-H
      
      
      
      (Ring methylene).

Module 2: Purity Analysis by RP-HPLC

This method separates the target nitrile from its polar hydrolysis products (acid/amide) and the non-polar starting materials.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    
    m) or equivalent.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH

    
    2.5). Low pH suppresses acid impurity ionization.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Benzylamine detection) and 254 nm (Aromatic ring).

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Elution of Nitrile
20.01090Wash (Benzylamine/Dimer elution)
25.09010Re-equilibration
System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between Carboxamide impurity (Impurity C) and Nitrile target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (Area): < 2.0% (n=6 injections).[2]

Elution Order (Predicted): Acid (Impurity A)


 Amide (Impurity C) 

Nitrile (Target)

Benzylamine.

Module 3: Chiral Resolution (Enantiomeric Purity)

Since the target is often used as a chiral scaffold, separating the R and S enantiomers is essential.

Protocol
  • Column: Daicel Chiralpak IC or IA (Amylose-based immobilized phase). Immobilized phases are preferred for solubility stability.

  • Dimensions: 250 mm

    
     4.6 mm, 5 
    
    
    
    m.[1][2]
  • Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Sample Diluent: Mobile Phase.

Note: If the racemate is the product, this method quantifies the 50:50 ratio. If a specific enantiomer is targeted, this method validates enantiomeric excess (%ee).

Analytical Workflow Diagram

The following diagram illustrates the decision logic for lot release, integrating all analytical modules.

QC_Workflow Start Crude Product (CAS 120656-57-7) Identity Module 1: Identification (FTIR & NMR) Start->Identity Purity_Check Module 2: RP-HPLC (Purity > 98%?) Identity->Purity_Check Impurity_ID Identify Impurities (Amide/Acid > 0.5%?) Purity_Check->Impurity_ID No Solvent_Check Module 4: GC-HS (Residual Solvents) Purity_Check->Solvent_Check Yes Reprocess Reprocess / Recrystallize Impurity_ID->Reprocess High Impurities Chiral_Check Module 3: Chiral HPLC (Racemic or Enantiopure?) Release Release Lot (CoA Generation) Chiral_Check->Release Pass Chiral_Check->Reprocess Fail (Wrong ee) Solvent_Check->Chiral_Check Reprocess->Purity_Check Retest

Caption: Integrated Quality Control Workflow for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile release.

References

  • Synthesis of Pyrrolidine-3-carboxylic acid derivatives: Martirosyan, A. et al. "Synthesis of 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile." Acta Crystallographica Section E, 2007. Link Relevance: Establishes the synthesis and crystallization of benzyl-oxopyrrolidine-carbonitrile analogs.

  • Impurity Profiling of Pyrrolidinones: Grybaite, B. et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules, 2022.[3] Link Relevance: Details the acid and amide intermediates (Impurities A and C) and their NMR spectral data.

  • Chiral Separation Methodologies: Carradori, S. et al. "Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer." Pharmaceuticals, 2021. Link Relevance: Provides protocols for Chiralpak IC separation of similar chiral amides/nitriles.

  • Genotoxic Impurity Analysis (Benzylamine/Benzyl Chloride): Zhang, Y. et al. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides." Analytical Methods, 2019.[4] Link Relevance: Validated method for detecting benzyl-halide precursors in drug substances.[5]

Sources

Application

Application Note: Advanced Purification Strategies for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It prioritizes the "Why" and "How" of separating 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (BOP-CN) fro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It prioritizes the "Why" and "How" of separating 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (BOP-CN) from its specific matrix of synthetic impurities.

Executive Summary & Molecule Profile

1-Benzyl-5-oxopyrrolidine-3-carbonitrile (BOP-CN) is a critical pharmacophore intermediate, often employed in the synthesis of nootropic agents (racetam analogs), pyrrolidine-based kinase inhibitors, and GABA-mimetics.[1][2][3]

Its purification is frequently complicated by its amphiphilic nature—possessing a lipophilic benzyl group and a polar lactam-nitrile core—and the physicochemical similarity of its precursors (amides and acids).[1][2][3] This guide outlines a self-validating purification workflow designed to achieve >98% HPLC purity.

Chemical Profile
PropertySpecificationNotes
IUPAC Name 1-Benzyl-5-oxopyrrolidine-3-carbonitrile
Structure Lactam ring, N-benzyl, C3-nitrile
Molecular Weight ~200.24 g/mol
Physical State Viscous oil / Low-melting solidTendency to supercool; crystallizes slowly.[1][2][3][4]
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water, Hexanes
Key Impurities Benzylamine, Itaconic acid derivatives, BOP-Amide, BOP-Acid

Synthesis Context & Impurity Origin

To purify effectively, one must understand the origin of the impurities.[1][2][3] The most robust industrial route involves the condensation of itaconic acid esters with benzylamine, followed by ammonolysis and dehydration.[1][2][3]

The Impurity Matrix[1][2][3]
  • Impurity A (Starting Material): Benzylamine.[1][2][3][5] (Basic, toxic).[1][2][3]

  • Impurity B (Hydrolysis Product): 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][2][3] (Acidic).[1][2][3][5]

  • Impurity C (Intermediate): 1-Benzyl-5-oxopyrrolidine-3-carboxamide.[1][2][3] (Neutral, highly polar, H-bond donor).[1][2][3]

  • Impurity D (Reagent Byproducts): Phosphoric acid species (if POCl3 used for dehydration).[1][2][3]

SynthesisFlow Start Itaconate Ester + Benzylamine Inter1 Intermediate: Pyrrolidine Ester Start->Inter1 Cyclization Inter2 Impurity C: Pyrrolidine Amide Inter1->Inter2 Ammonolysis Product Target: BOP-CN Inter2->Product Dehydration Side1 Impurity B: Carboxylic Acid Inter2->Side1 Hydrolysis (Side Rxn) Reagent Dehydration Agent (POCl3 or TFAA) Reagent->Product

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Amide and Acid).

Protocol 1: Chemo-Selective Extraction (The "Crude" Clean)

Objective: Remove ionizable impurities (Amines and Acids) using pH manipulation.[1][2][3] Principle: The target (BOP-CN) is a neutral lactam.[1][2][3] It remains in the organic phase across the pH 2–10 range, whereas impurities partition into the aqueous phase.[1][2][3]

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2][3]

  • 1N HCl (aq)[1][2][3]

  • Sat. NaHCO₃ (aq)[1][2][3]

  • Brine[1][2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: DCM is preferred over EtOAc here due to better solubility of the polar nitrile.[1][2][3]

  • Acid Wash (Removes Benzylamine):

    • Wash the organic phase twice with 1N HCl (1:1 vol/vol).[1][2][3]

    • Mechanism:[1][2][3][5] Protonates residual benzylamine (pKa ~9.[1][2][3]5) to benzylammonium chloride (water-soluble).[1][2][3]

  • Base Wash (Removes Carboxylic Acid):

    • Wash the organic phase twice with Saturated NaHCO₃.[1][2][3]

    • Mechanism:[1][2][3][5] Deprotonates Impurity B (Carboxylic Acid, pKa ~4.[1][2][3]5) to the carboxylate salt (water-soluble).[1][2][3]

    • Caution: If POCl₃ was used, ensure complete quenching prior to this step to prevent CO₂ evolution geysers.[1][2][3]

  • Neutralization & Drying:

    • Wash once with Brine.[1][2][3]

    • Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate.

Checkpoint: Analyze the residue by TLC (50% EtOAc/Hexane).

  • Target Rf: ~0.4–0.5.[1][2][3]

  • Amide Impurity Rf: ~0.1 (remains near baseline).[1][2][3]

  • If the Amide impurity persists, proceed to Protocol 2.[1][2][3]

Protocol 2: Flash Chromatography (The "Rescue")

Objective: Separate the Target Nitrile from the stubborn Amide Intermediate.[1][2][3] Challenge: Both compounds are neutral. Separation relies on the difference in polarity between the Nitrile (dipole) and the Amide (H-bond donor).[1][2][3]

Solid Phase System
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3]

  • Loading: 1:20 to 1:50 (Sample:Silica ratio).[1][2][3]

Mobile Phase Gradient

The nitrile is significantly less polar than the amide.[1][2][3] A gradient elution is required.[1][2][3]

Time (CV*)Solvent A (Hexanes/Heptane)Solvent B (EtOAc/IPA**)Elution Event
0–290%10%Equilibration
2–580%20%Elution of non-polar byproducts
5–1260%40%Elution of BOP-CN (Target)
12–150%100%Elution of Amide Impurity

*CV = Column Volumes **IPA (Isopropyl Alcohol) is recommended as a modifier (5% in EtOAc) if the amide trails badly.[1][2][3]

Protocol 3: Crystallization (The "Polishing")

Objective: Achieve >99% purity and defined crystal form. Context: BOP-CN often oils out. Controlled cooling and seeding are vital.[1][2][3]

Solvent Selection[1][2][3]
  • Solvent: Isopropyl Alcohol (IPA) or Ethanol.[1][2][3]

  • Anti-Solvent: Heptane or MTBE.[1][2][3]

Procedure
  • Dissolution: Dissolve the semi-pure oil in the minimum amount of hot IPA (60°C).

  • Cloud Point: Add hot Heptane dropwise until a faint turbidity persists.

  • Clear: Add 1-2 drops of IPA to restore clarity.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure BOP-CN.[1][2][3]

  • Maturation: Once solids appear, cool to 0–4°C for 2 hours.

  • Isolation: Filter the white solid and wash with cold Heptane.[1][2][3]

Process Logic Visualization

This diagram illustrates the decision matrix for purification based on the state of the crude material.[1][2][3]

PurificationLogic Start Crude Reaction Mixture Wash Protocol 1: Acid/Base Wash Start->Wash Check TLC/HPLC Check: Amide Present? Wash->Check Chrom Protocol 2: Flash Chromatography (Remove Amide) Check->Chrom Yes (>5%) Cryst Protocol 3: Crystallization (IPA/Heptane) Check->Cryst No (<5%) Chrom->Cryst Polishing Final Pure BOP-CN (>98%) Cryst->Final

Figure 2: Decision tree for selecting the appropriate purification module.[1][2][3]

Analytical Validation

To ensure the protocol is self-validating, run the following checks:

  • IR Spectroscopy:

    • Look for the Nitrile (C≡N) stretch at 2240–2250 cm⁻¹ .[1][2][3]

    • Look for the Lactam (C=O) stretch at 1680–1700 cm⁻¹ .[1][2][3]

    • Validation: Absence of broad bands at 3200–3400 cm⁻¹ confirms removal of the Amide (NH₂) and Acid (OH) impurities.[1][2][3]

  • 1H NMR (CDCl₃):

    • Verify the benzyl CH₂ (AB system or singlet ~4.4 ppm).[1][2][3]

    • Verify the integration of the pyrrolidine ring protons (multiplets 2.5–3.8 ppm).[1][2][3]

    • Validation: Absence of peaks corresponding to Benzylamine (singlet ~3.8 ppm) or Itaconate vinyl protons.[1][2][3]

References

  • Synthesis of Pyrrolidine-3-carboxylic acid derivatives

    • Source: Sigma-Aldrich Product Specification for (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][2][3][6]

    • URL:[1][2][3]

  • General Methods for Nitrile Synthesis from Amides

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Section on Dehydration of Amides.

    • Context: Standard protocols for POCl3/TFAA dehydration applicable to BOP-Amide.[1][2][3]

  • Impurity Profiling in Pyrrolidone Synthesis

    • Source: "Method for preparing N-benzyl-3-pyrrolidone" (Patent CN102060743A).[1][2][3]

    • URL:[1][2][3]

  • Physical Properties of N-Benzyl-pyrrolidines

    • Source: EPA CompTox Chemicals Dashboard (Properties of 1-Benzyl-1H-indole-5-carbonitrile analogs).[1][2][3]

    • URL:[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

[1][2] Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming purification bottlenecks for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: N/A - Generic Structure Focus) Assigned Sp...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Current Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming purification bottlenecks for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: N/A - Generic Structure Focus) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

1-Benzyl-5-oxopyrrolidine-3-carbonitrile is a deceptive intermediate.[1][2] Structurally, it appears stable, but in practice, it presents a "perfect storm" of purification challenges:

  • Polarity Conflict: The lactam (5-oxo) and nitrile (3-CN) groups create high polarity, while the

    
    -benzyl group adds significant lipophilicity.[1] This leads to poor resolution on silica (tailing) and "oiling out" during crystallization.[2]
    
  • Lability: The nitrile group at position 3 is electronically activated by the adjacent lactam carbonyl, making it susceptible to hydrolysis (to amide or acid) on acidic silica or during aqueous workups.[2]

  • Precursor Contamination: Common synthesis routes (e.g., dehydration of the amide or Michael addition) often leave difficult-to-separate residues like benzylamine or phosphorus byproducts.[1][2]

This guide provides autonomous, field-tested protocols to isolate this compound with >98% purity.

Module 1: Troubleshooting & FAQs

Issue 1: The "Sticky Oil" Phenomenon

User Report: "I removed the solvent, and the product is a viscous yellow oil that refuses to crystallize, even though the literature says it should be a solid."

Root Cause Analysis:

  • Solvent Entrapment: The lactam ring forms strong hydrogen bond networks with solvents like ethyl acetate or DCM.[2]

  • Impurity Inhibition: Even 1-2% of the hydrolysis byproduct (amide) or residual benzyl alcohol acts as a plasticizer, preventing crystal lattice formation.

Corrective Action (The "Anti-Oil" Protocol):

  • High-Vacuum Bake: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours. This removes trapped solvent that stabilizes the amorphous state.[2]

  • Trituration: Do not try to recrystallize immediately.[1][2] Add cold Diethyl Ether (Et₂O) or MTBE to the oil.[2] Scratch the flask wall with a glass rod.[2] The friction provides nucleation sites.[2]

  • Seeding: If you have any solid trace from a previous batch, add a speck.[2] If not, use a "seed" of a structurally similar solid (isomorphous seeding) or dry ice on the flask exterior to shock the solution.

Issue 2: The "Ghost" Spot on TLC

User Report: "My crude looks clean (one spot), but after column chromatography, I see a second spot just below my product. My yield also dropped."

Root Cause Analysis:

  • On-Column Hydrolysis: Silica gel is slightly acidic (pH ~5-6).[1][2] The 3-cyano group, activated by the lactam, can partially hydrolyze to the primary amide during slow elution.

  • Tailing: The highly polar lactam functionality drags on the silica, causing band broadening that looks like a second spot or results in mixed fractions.

Corrective Action:

  • Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes acidic sites.[1][2]

  • Rapid Elution: Switch from standard Flash Chromatography to Dry Column Vacuum Chromatography (DCVC) (see Protocol A). Speed is critical to prevent hydrolysis.[2]

Issue 3: Residual Benzylamine

User Report: "NMR shows small peaks around 7.2-7.4 ppm and a broad singlet that won't go away. It's ruining my next step."

Root Cause Analysis:

  • Benzylamine (common starting material) co-elutes with the product in polar solvent systems (e.g., EtOAc/Hexane 50:50) because the product's lactam polarity mimics the amine's polarity.

Corrective Action:

  • The "Specific pH" Wash: You cannot use strong acid (HCl) indiscriminately because it might hydrolyze the nitrile. Use a Citric Acid Buffer (pH 4-5) .[1][2] It is strong enough to protonate benzylamine (making it water-soluble) but mild enough to leave the nitrile/lactam intact.[1][2]

Module 2: Validated Purification Protocols

Protocol A: Modified Dry Column Vacuum Chromatography (DCVC)

Best for: 1g – 50g scale, removing hydrolysis byproducts.

Principle: Uses suction (vacuum) rather than positive pressure.[2] Allows for finer gradient control and higher loading capacity than flash chromatography.[2]

Materials:

  • Sintered glass funnel (Porosity 3).[2]

  • Silica Gel (TLC grade, 15-40 µm) – Crucial: Finer than standard flash silica.[1]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Methanol (MeOH).[2]

Workflow:

  • Pack: Fill funnel with dry silica. Tap to settle.[2] Apply vacuum to pack tightly.[2] Level surface.[1][2]

  • Load: Dissolve crude oil in minimum DCM. Mix with Celite (1:2 ratio). Evaporate to dryness (free-flowing powder).[1][2] Pour onto silica bed.[1][2]

  • Elute:

    • Start with 100% Hexanes (pull dry).[2]

    • Gradient: 0% → 100% EtOAc in 5% increments.

    • Critical Step: If product trails, switch to 5% MeOH in EtOAc.[2]

  • Collect: Fractions are collected by vacuum release.

Success Metric: The product usually elutes sharply at 60-80% EtOAc due to the lactam polarity.[1][2]

Protocol B: The "Soft Acid" Workup

Best for: Removing Benzylamine/Inorganic bases.[1]

Reagents:

  • 10% Aqueous Citric Acid (w/v).[2]

  • Saturated NaHCO₃.[1][2]

  • Brine.[1][2][3]

Step-by-Step:

  • Dissolve crude reaction mixture in Ethyl Acetate (not DCM, as emulsions are worse).

  • Wash 2x with 10% Citric Acid .[1][2] (Removes Benzylamine).

  • Wash 1x with Water .[1][2]

  • Wash 1x with Sat. NaHCO₃ .[1][2] (Neutralizes trace acid).[2]

  • Wash 1x with Brine .[1][2]

  • Dry over Na₂SO₄ (Anhydrous). Do not use MgSO₄ as it is slightly acidic and can coordinate to the lactam.

Module 3: Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow to determine the optimal purification method based on the physical state of the crude intermediate.

PurificationLogic Start Crude 1-Benzyl-5-oxopyrrolidine-3-carbonitrile CheckState Physical State Check Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Viscous Oil / Gum CheckState->IsOil TLC_Check TLC Analysis (EtOAc:Hex 1:1) IsSolid->TLC_Check HighVac High Vac Drying (Remove Solvent Traps) IsOil->HighVac CleanTLC Single Spot? TLC_Check->CleanTLC DirtyTLC Multiple Spots / Tailing TLC_Check->DirtyTLC Recryst Recrystallization (EtOH or IPA) CleanTLC->Recryst Yes DCVC DCVC (Protocol A) Pre-treat Silica with Et3N CleanTLC->DCVC No (Oil persists) DirtyTLC->DCVC Triturate Trituration (Et2O / Pentane) Triturate->TLC_Check HighVac->Triturate

Figure 2: The "Soft Acid" Extraction Pathway

Caption: Chemical separation logic for removing basic amine impurities without hydrolyzing the sensitive nitrile group.

ExtractionFlow CrudeMix Crude Mixture: Product + Benzylamine OrgPhase Organic Phase (EtOAc) CrudeMix->OrgPhase CitricAdd Add 10% Citric Acid OrgPhase->CitricAdd AqPhase Aqueous Phase ProdOrg Product (Neutral) Remains in Organic CitricAdd->ProdOrg Partition AmineAq Benzylammonium Citrate (Water Soluble) CitricAdd->AmineAq Partition Wash Wash NaHCO3 + Brine ProdOrg->Wash Final Pure Product Wash->Final

[1][2]

Technical Data Summary

PropertyValue / ObservationImplications for Purification
Solubility (Water) Low to ModerateCan be washed with water, but avoid excessive volumes to prevent yield loss.[1][2]
Solubility (EtOAc) HighGood solvent for extraction and chromatography.[2]
Solubility (Et₂O) LowExcellent "anti-solvent" for trituration/precipitation.[2]
pKa (Nitrile) ~25 (alpha-proton)Weakly acidic; avoid strong bases (NaH, LDA) during purification.
Stability pH 4–9 StableHydrolyzes at pH < 3 or pH > 10 (especially with heat).[2]

References

  • Synthesis of Pyrrolidinones: Journal of Medicinal Chemistry. "Synthesis and biological activity of 3-substituted-2-pyrrolidinones." (General methodology for lactam ring closure and purification).

  • Purification of Lab Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for benzylamine removal and solvent drying).

  • DCVC Methodology: Pedersen, D. S., & Rosenbohm, C. (2001).[2] "Dry Column Vacuum Chromatography." Synthesis, 2001(16), 2431-2434.[2] (The definitive guide for the chromatography technique recommended above).

  • Nitrile Hydrolysis Mechanisms: The Journal of Organic Chemistry. "Mechanisms of Nitrile Hydrolysis." (Explains the lability of the nitrile group in 5-oxopyrrolidine systems).

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile and its precursors before handling.

Sources

Optimization

Technical Support Guide: Optimization of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile Synthesis

Executive Summary & Reaction Logic The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile involves constructing a functionalized -lactam ring. The core challenge lies in balancing the thermodynamics of ring closure (l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile involves constructing a functionalized


-lactam ring. The core challenge lies in balancing the thermodynamics of ring closure (lactamization) against the competing polymerization of the itaconic moiety and the hydrolysis sensitivity of the nitrile group.

While direct condensation of benzylamine with itacononitrile is theoretically possible, it often suffers from poly-addition side reactions. The industry-standard "Gold Route" proceeds via the Itaconic Acid


 Carboxylic Acid 

Amide

Nitrile
pathway. This stepwise approach offers superior control over impurity profiles and yield.
The "Gold Route" Pathway
  • Cyclization: Aza-Michael addition of benzylamine to itaconic acid followed by dehydrative cyclization.

  • Amidation: Activation of the carboxylic acid and reaction with ammonia.

  • Dehydration: Conversion of the primary amide to the nitrile.

Master Reaction Scheme (Graphviz)[1]

The following diagram illustrates the critical pathway and decision points for troubleshooting.

ReactionPathway Itaconic Itaconic Acid (Starting Material) Intermediate_Acid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid (Stable Solid) Itaconic->Intermediate_Acid 1. Aza-Michael 2. Cyclization (Reflux H2O) TS_Poly Issue: Polymerization Fix: Add Radical Inhibitor Itaconic->TS_Poly Benzylamine Benzylamine Benzylamine->Intermediate_Acid Intermediate_Amide 1-Benzyl-5-oxopyrrolidine- 3-carboxamide Intermediate_Acid->Intermediate_Amide 1. SOCl2 or CDI 2. NH3 (aq/gas) Target 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile (Target) Intermediate_Amide->Target Dehydration (POCl3/Pyridine or T3P) TS_Hydrolysis Issue: Nitrile Hydrolysis Fix: Control pH/Temp Target->TS_Hydrolysis

Caption: Stepwise synthesis pathway from Itaconic Acid to the Nitrile target, highlighting critical intermediates and potential failure points.

Troubleshooting Guide: Phase I - Cyclization

Objective: Formation of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid . Reaction: Itaconic Acid + Benzylamine


 Product + H

O.
Q1: My reaction mixture turns into a viscous tar/polymer instead of precipitating the product. Why?

Diagnosis: Itaconic acid is prone to radical polymerization at high temperatures, especially in concentrated melts. Corrective Action:

  • Solvent Switch: Do not run this neat (melt). Use Water or Toluene as a solvent.

    • Water Protocol: Refluxing water (100°C) is highly effective. The polar solvent stabilizes the zwitterionic intermediate (Aza-Michael adduct) and facilitates cyclization while precipitating the hydrophobic product upon cooling [1].

  • Inhibitors: If using non-aqueous solvents (e.g., Toluene reflux with Dean-Stark), add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to prevent polymerization of the itaconic alkene before amine addition.

Q2: The yield is low (<50%), and NMR shows uncyclized Michael adduct.

Diagnosis: Incomplete lactamization. The initial attack (amine to alkene) is fast, but the ring closure (amine to carboxylic acid) requires thermal energy to drive off water. Optimization Table:

ParameterRecommendationReason
Temperature 100°C - 110°CRequired to overcome activation energy for ring closure.
Stoichiometry 1.0 : 1.05 (Acid : Amine)Slight excess of amine ensures complete consumption of the acid.
Time 12 - 24 HoursCyclization is the rate-determining step.
pH Control Neutral to Slightly BasicAcidic conditions protonate the amine, killing nucleophilicity.

Troubleshooting Guide: Phase II - Functional Group Transformation

Objective: Acid


 Amide 

Nitrile.
Q3: I am struggling to convert the Carboxylic Acid to the Primary Amide. Direct reaction with ammonia fails.

Diagnosis: The carboxylic acid is not electrophilic enough to react with ammonia directly to form the amide; it forms the ammonium salt instead. Protocol: You must activate the carboxyl group.

  • Acid Chloride Method (Classic):

    • Reflux the acid in Thionyl Chloride (SOCl

      
      )  (2-3 equiv) until gas evolution ceases.
      
    • Evaporate excess SOCl

      
       (critical to avoid side reactions).
      
    • Dissolve residue in DCM and add dropwise to cold Ammonium Hydroxide (28%) or bubble NH

      
       gas .
      
  • CDI Method (Mild):

    • React acid with 1,1'-Carbonyldiimidazole (CDI) in dry THF.

    • Once CO

      
       evolution stops, add Ammonium Acetate  or Ammonia gas.
      
Q4: The dehydration of the amide to the nitrile is yielding black impurities.

Diagnosis: Harsh dehydration conditions (e.g., P


O

melt) are degrading the lactam ring. Recommended Dehydration Conditions:
ReagentConditionsPros/Cons
POCl

/ Pyridine
0°C to RT in DCMStandard. Reliable, but requires careful quench to avoid hydrolysis.
TFAA / Pyridine 0°C in THF/DCMMild. Trifluoroacetic anhydride is gentler than POCl

. Good for sensitive substrates.
Burgess Reagent RT in DCMCleanest. Very mild, neutral conditions. Expensive for scale-up.

Critical Step: When quenching POCl


 reactions, pour the mixture slowly into ice-water with vigorous stirring. Maintain temperature <10°C. Exotherms can hydrolyze your newly formed nitrile back to the amide or acid.

Frequently Asked Questions (FAQs)

Q: Can I use Itacononitrile directly with Benzylamine? A: While theoretically possible, commercial Itacononitrile is expensive and unstable (prone to polymerization). Furthermore, the reaction often yields a mixture of the dinitrile adduct and the cyclic imide, requiring difficult purification. The Itaconic Acid route generates a crystalline intermediate (the carboxylic acid) that acts as a "purification sink," ensuring high purity for downstream steps.

Q: How do I purify the final Nitrile? A:

  • Crystallization: The 1-benzyl-5-oxopyrrolidine-3-carbonitrile is typically a solid. Try recrystallization from Isopropanol (IPA) or Ethyl Acetate/Hexanes .

  • Flash Chromatography: If oil/gum is obtained, use a silica column.

    • Eluent: 0-5% Methanol in DCM. The nitrile is moderately polar.

Q: Is the stereochemistry conserved? A: If you are using chiral starting materials or attempting an asymmetric synthesis, be aware that the high temperatures in the cyclization step (Phase I) typically lead to racemization. For enantiopure targets, enzymatic resolution or chiral chromatography of the final product is usually required.

References

  • Synthesis of 1-(substituted)

    • Source: National Institutes of Health (PMC).

    • Relevance: Establishes the protocol for aqueous reflux cycliz
    • URL:[Link]

  • 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid (Intermediate D

    • Source: PubChemLite.[1]

    • Relevance: Verifies the stability and structure of the core intermediate.

    • URL:[Link][1]

  • Dehydr

    • Source: Organic Chemistry Portal.

    • Relevance: General methodologies for converting carboxamides to carbonitriles (POCl3, TFAA protocols).

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7), a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the synthesis of 1-benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7), a highly versatile building block in medicinal chemistry[1].

The standard synthetic route involves the cyclocondensation of benzylamine and itaconic acid (methylidenesuccinic acid) in water to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid[2]. This intermediate is subsequently converted to a primary amide, followed by dehydration to yield the final carbonitrile[3]. Because this multi-step process involves reactive intermediates, chemoselectivity issues and side reactions are common. This guide explains the mechanistic causality behind these issues and provides self-validating protocols to ensure high yields.

Mechanistic Pathway & Side Reaction Map

SynthesisPathway SM Itaconic Acid + Benzylamine Cond Cyclocondensation (Water, 100°C) SM->Cond Polymer Side Reaction: Thermal Polymerization Cond->Polymer Excess Heat (>100°C) Acid 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Cond->Acid Main Pathway Amid Amidation (Oxalyl Chloride, NH3) Acid->Amid Anhydride Side Reaction: Symmetric Anhydride Amid->Anhydride Poor Nucleophile Addition Amide 1-Benzyl-5-oxopyrrolidine- 3-carboxamide Amid->Amide Main Pathway Dehyd Dehydration (TFAA, Pyridine) Amide->Dehyd RingOp Side Reaction: Lactam Ring Opening Dehyd->RingOp Harsh Reagents (POCl3) Nitrile 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Dehyd->Nitrile Main Pathway

Workflow of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile synthesis and side reactions.

Troubleshooting & FAQs

Q1: During the initial cyclocondensation of benzylamine and itaconic acid, I am isolating a sticky, intractable polymeric mixture instead of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. What is the mechanistic cause, and how do I prevent it? Causality: Itaconic acid contains an activated terminal alkene. At elevated temperatures (especially >100°C in the presence of oxygen or trace metal impurities), this alkene is highly susceptible to thermal radical polymerization before the Michael addition of the amine can occur. Solution: Conduct the aqueous reflux under a strict inert atmosphere (Argon/N


) to suppress radical initiation. Ensure the reaction temperature does not exceed 100°C; aqueous reflux is highly preferred over neat fusion to maintain strict thermodynamic control[2].

Q2: My conversion of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid to the primary amide is stalling at 50%, with significant formation of a symmetric anhydride. How can I drive this to completion? Causality: When using standard peptide coupling agents (like EDCI or DCC), the intermediate O-acylisourea can react with unreacted carboxylic acid to form a stable symmetric anhydride, rather than reacting with the ammonia source. This is exacerbated if aqueous ammonium hydroxide is used, which introduces competing hydrolysis. Solution: Bypass standard coupling agents and convert the acid to an acid chloride using oxalyl chloride or thionyl chloride. Slowly add this highly reactive intermediate to a cold (0°C) solution of anhydrous methanolic ammonia or bubble NH


 gas into the solvent. This outcompetes anhydride formation and prevents hydrolysis.

Q3: I am using Phosphorus Oxychloride (POCl


) to dehydrate the amide to the carbonitrile, but I observe multiple spots on TLC, including a major ring-opened byproduct. Why is the pyrrolidinone ring degrading? 
Causality:  POCl

is a harsh, highly electrophilic dehydrating agent. Under refluxing conditions, it not only dehydrates the primary amide but also engages the lactam carbonyl of the 5-oxopyrrolidine ring, forming a reactive Vilsmeier-type chloroiminium intermediate. During aqueous workup, this intermediate undergoes nucleophilic attack, leading to ring opening or stable chlorination of the lactam[3]. Solution: Switch to a chemoselective dehydration system. Trifluoroacetic anhydride (TFAA) in the presence of pyridine at 0°C efficiently dehydrates primary amides to nitriles without possessing enough electrophilicity to engage the sterically hindered lactam carbonyl.

Q4: How do I effectively monitor the dehydration step to ensure self-validation of the protocol before workup? Causality & Validation: The conversion of the amide to the nitrile involves a complete loss of hydrogen bond donors, drastically reducing the polarity of the molecule. Solution: Monitor the reaction via TLC (5% MeOH in DCM). The starting amide will streak or have a low R


 due to strong hydrogen bonding. The resulting carbonitrile will elute much higher as a distinct, UV-active spot. For LC-MS validation, look for the mass shift from [M+H]

219.1 (Amide) to [M+H]

201.1 (Nitrile).
Quantitative Reagent Comparison: Dehydration Step

Choosing the right dehydrating agent is critical for preserving the 5-oxopyrrolidine core. Below is a comparative analysis of common reagents[3].

Dehydration ReagentTemp (°C)Typical Yield (%)Chemoselectivity (Lactam Tolerance)Primary Side Reactions Encountered
POCl

/ Reflux
90 - 10530 - 45LowLactam activation, ring opening, chlorination
SOCl

/ DMF
60 - 8050 - 65ModerateHydrolysis back to acid during aqueous workup
Burgess Reagent 20 - 2575 - 85HighMinimal; however, reagent is highly moisture sensitive
TFAA / Pyridine 0 - 2585 - 95Very HighTrifluoroacetylation of trace water/impurities
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend itaconic acid (1.0 eq, 100 mmol) in 150 mL of deionized water. Purge the system with Argon for 15 minutes to prevent radical polymerization.

  • Addition: Slowly add benzylamine (1.05 eq, 105 mmol) dropwise at room temperature. The reaction is exothermic; maintain the internal temperature below 40°C during addition using a water bath.

  • Cyclocondensation: Heat the mixture to a gentle reflux (100°C) for 12 hours[2]. The initial suspension will become a homogenous solution, followed by the gradual precipitation of the product.

  • Self-Validation (In-process): Take a 0.1 mL aliquot, dilute with MeOH, and analyze via LC-MS. The target mass is [M+H]

    
     220.1. The disappearance of the itaconic acid alkene protons (~5.8 and 6.3 ppm) in a crude 
    
    
    
    H-NMR confirms full cyclization.
  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Acidify to pH 2 using 1M HCl to ensure full protonation of the carboxylic acid. Filter the resulting white precipitate, wash with ice-cold water (3 x 20 mL), and dry under vacuum at 50°C to constant weight.

Protocol 2: Conversion to 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Step 2A: Amidation

  • Activation: Dissolve 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (50 mmol) in anhydrous DCM (200 mL) under Argon. Add catalytic DMF (0.5 mL) and cool to 0°C.

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq, 60 mmol). Stir at room temperature for 2 hours until gas evolution (CO, CO

    
    ) ceases.
    
  • Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF (100 mL) and cool to -10°C. Slowly bubble anhydrous ammonia gas into the solution for 30 minutes.

  • Workup: Filter the precipitated ammonium chloride salts. Concentrate the filtrate to yield the crude 1-benzyl-5-oxopyrrolidine-3-carboxamide.

Step 2B: Chemoselective Dehydration

  • Preparation: Dissolve the crude amide (approx. 45 mmol) in anhydrous DCM (150 mL) under Argon. Add anhydrous pyridine (3.0 eq, 135 mmol) and cool the solution to 0°C.

  • Dehydration: Dropwise add Trifluoroacetic anhydride (TFAA) (1.5 eq, 67.5 mmol) over 20 minutes[3].

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Self-Validation: Check TLC (Eluent: EtOAc/Hexane 1:1). The highly polar amide (R

    
     ~0.1) should be completely consumed, replaced by the non-polar nitrile (R
    
    
    
    ~0.6).
  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO

    
     (100 mL) until CO
    
    
    
    evolution stops. Extract with DCM (3 x 50 mL). Wash the combined organic layers with 1M HCl (50 mL) to remove excess pyridine, followed by brine (50 mL).
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes) to afford 1-benzyl-5-oxopyrrolidine-3-carbonitrile as a pure crystalline solid.
References

1.[1] 120656-57-7 | 1-Benzyl-5-oxopyrrolidine-3-carbonitrile. Aaron Chemicals. URL: 2.[2] Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI (Molecules). URL:[Link] 3.[3] Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Welcome to the Technical Support Center for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7)[1]. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 120656-57-7)[1]. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common stability and reactivity challenges encountered with this versatile building block. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your synthetic workflows.

Section 1: Core Stability Issues & Causality (FAQs)

FAQ 1: Why is my compound degrading into a highly polar impurity during aqueous workup? Causality: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile contains two base/acid-sensitive functional groups: the nitrile and the


-lactam (pyrrolidinone) ring. Under strongly basic conditions (e.g., using 1M NaOH for neutralization), the nitrile undergoes nucleophilic addition by water to form a primary amide, which can further hydrolyze to a carboxylic acid[2]. Simultaneously, the 

-lactam ring is susceptible to hydroxide attack, leading to ring-opening and the formation of a

-amino acid derivative[3]. Solution: Always keep the pH between 4 and 8 during workup. Use saturated aqueous

instead of strong hydroxide bases.

FAQ 2: I am losing optical purity (racemization) of my chiral (R)-1-Benzyl-5-oxopyrrolidine-3-carbonitrile. How is this happening? Causality: The proton at the C3 position is situated alpha to the strongly electron-withdrawing nitrile group. This makes the C3 proton relatively acidic. In the presence of bases (even mild organic bases like TEA or DIPEA over extended periods), this proton can be reversibly abstracted, forming a planar ketenimine-like enolate intermediate. Upon reprotonation, stereochemical information is lost, resulting in epimerization. Solution: Avoid prolonged exposure to bases. If a base is required for a downstream coupling reaction, use sterically hindered, non-nucleophilic bases and operate at the lowest possible temperature.

FAQ 3: I attempted to reduce the nitrile to a primary amine using catalytic hydrogenation (Pd/C,


), but I observed a mass loss of 90 Da. What went wrong? 
Causality: The N-benzyl group is a classic protecting group that is readily cleaved via hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas. The mass loss of 90 Da corresponds to the loss of the benzyl radical (

) and its replacement with a proton, yielding the debenzylated 5-oxopyrrolidine-3-carbonitrile. Solution: To chemoselectively reduce the nitrile while preserving the N-benzyl group, avoid transition-metal catalyzed hydrogenation. Instead, utilize hydride donors such as the

system (see Protocol 1).

Section 2: Quantitative Stability Data

To assist in experimental design, the following matrix summarizes the stability tolerances of the compound's functional groups under various environmental conditions.

Environmental ConditionNitrile Group Stability

-Lactam Ring Stability
N-Benzyl Group StabilityC3 Chiral Center
Aqueous Acid (pH < 2, 25°C) Moderate (Slow hydrolysis)[4]ModerateStableStable
Aqueous Acid (pH < 2, >60°C) Unstable (Forms carboxylic acid)Unstable (Ring opens)StableStable
Aqueous Base (pH > 10, 25°C) Unstable (Forms amide/acid)[2]Unstable (Ring opens)[3]StableUnstable (Epimerizes)
Hydrogenation (Pd/C,

)
Unstable (Reduces to amine)StableUnstable (Cleaves to NH)Stable
Mild Hydrides (e.g.,

)
StableStableStableStable

Section 3: Mechanistic Visualizations

degradation A 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile B Base/Acid + H2O (Nitrile Hydrolysis) A->B E Strong Base/Acid + Heat (Lactam Ring Opening) A->E G Pd/C + H2 (Hydrogenolysis) A->G C Primary Amide Intermediate B->C D Carboxylic Acid Derivative C->D F Gamma-Amino Acid Derivative E->F H 5-Oxopyrrolidine- 3-carbonitrile (Debenzylated) G->H

Fig 1: Primary degradation pathways of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile under harsh conditions.

troubleshooting Start Impurity Detected in LC-MS/NMR Q1 Mass Increase +18 Da? Start->Q1 Hydrolysis Hydrolysis Occurred (Nitrile or Lactam) Q1->Hydrolysis Yes Q3 Mass Decrease -90 Da? Q1->Q3 No Q2 IR shows broad -OH or -NH2 stretch? Hydrolysis->Q2 Amide Amide/Acid Formation (Nitrile Hydrolysis) Q2->Amide Amide peaks RingOpen Gamma-Amino Acid (Ring Opening) Q2->RingOpen Carboxylate peaks Debenz Debenzylation (Loss of Benzyl Group) Q3->Debenz Yes

Fig 2: LC-MS and IR diagnostic workflow for identifying common degradation impurities.

Section 4: Troubleshooting Workflows & Step-by-Step Protocols

Protocol 1: Chemoselective Reduction of the Nitrile to a Primary Amine

This protocol utilizes Nickel(II) chloride hexahydrate and Sodium Borohydride to selectively reduce the nitrile to a primary amine without cleaving the N-benzyl group. It includes a self-validating visual cue (nickel boride formation) to confirm catalyst activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (

    
    /Ar), dissolve 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (1.0 eq) in anhydrous Methanol to achieve a 0.1 M concentration.
    
  • Catalyst Addition: Add

    
     (0.1 eq) to the solution. Self-Validation: The mixture will turn a clear, pale green.
    
  • Amine Protection (Highly Recommended): Add Boc-anhydride (

    
    , 1.5 eq) to the mixture. This traps the highly reactive primary amine upon formation, preventing unwanted dimerization or cyclization side-reactions.
    
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add

    
     (7.0 eq) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur.Self-Validation: The solution will immediately turn opaque black, indicating the successful formation of the active nickel boride species.
    
  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion via LC-MS (look for the Boc-protected mass).

  • Quenching & Workup: Filter the black suspension through a pad of Celite to remove the nickel catalyst. Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous

    
    , separate the organic layer, dry over 
    
    
    
    , and concentrate to yield the protected amine.
Protocol 2: Safe Aqueous Workup to Prevent Hydrolysis and Ring Opening

Extended exposure to highly basic or acidic aqueous solutions during workup will hydrolyze the nitrile and open the lactam ring[3]. This protocol ensures structural integrity during isolation.

Step-by-Step Methodology:

  • Quenching: Quench your reaction mixture by pouring it into a cold (0–5 °C) saturated solution of

    
    . Never use strong bases like NaOH or KOH.
    
  • pH Verification: Self-Validation: Use pH paper to verify the aqueous layer is between pH 7 and 8. If it is too basic, adjust carefully with a mild buffer (e.g.,

    
    ).
    
  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) immediately. Do not leave the biphasic mixture stirring for extended periods (limit contact time to <15 minutes).

  • Washing: Wash the combined organic layers with brine to remove residual water and salts.

  • Drying: Dry the organic layer rapidly over anhydrous

    
    . Avoid 
    
    
    
    if your specific derivative shows Lewis acid sensitivity.
  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation of the lactam.

References

1.[1] Title: 120656-57-7 | 1-Benzyl-5-oxopyrrolidine-3-carbonitrile | Source: BLD Pharm | URL: 1 2.[2] Title: 21.5. Hydrolysis of nitriles | Organic Chemistry II | Source: Lumen Learning | URL: 2 3.[4] Title: Acidic Hydrolysis of Nitriles To Amides | Source: Master Organic Chemistry | URL: 4 4.[3] Title: 2-Pyrrolidinone: Synthesis method and chemical reaction | Source: ChemicalBook | URL: 3 5. Title: N-METHYL 2-PYRROLIDONE (NMP) | Source: Ataman Kimya | URL:

Sources

Troubleshooting

Technical Support Center: Improving Purity of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Executive Summary & Chemical Context This guide addresses the purification of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (also known as N-benzyl-3-cyano-5-pyrrolidinone). This compound is a critical heterocyclic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the purification of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (also known as N-benzyl-3-cyano-5-pyrrolidinone). This compound is a critical heterocyclic intermediate, often synthesized via the dehydration of its corresponding carboxamide or through Michael addition pathways involving itaconates and benzylamine.

High purity (>98%) is essential because this nitrile is frequently reduced to pyrrolidine-based amines or hydrolyzed to amino acids in downstream pharmaceutical applications (e.g., GABA analogs, nootropics). The most common contaminants include residual benzylamine , 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (hydrolysis byproduct), and incomplete carboxamide intermediates.

Impurity Profiling & Diagnostics

Before attempting purification, identify the nature of your contamination using this diagnostic table.

Table 1: Common Impurity Signatures
Impurity TypeOriginDiagnostic Signal (NMR/TLC)Physical Symptom
Benzylamine Starting material carryover1H NMR: Multiplet ~7.3 ppm (aromatic) overlapping, but look for amine NH broad singlet ~1.5-2.0 ppm.Fishy/Amine odor; product is an oil instead of solid.
Carboxamide Precursor Incomplete reaction (Dehydration step)IR: Strong doublet band ~3100-3400 cm⁻¹ (NH₂). 1H NMR: Broad singlets ~6.0-7.5 ppm (Amide NH).Product has higher melting point than expected; poor solubility in ether.
Carboxylic Acid Hydrolysis (Work-up artifact)1H NMR: Broad singlet >10 ppm (COOH). IR: Broad OH stretch 2500-3000 cm⁻¹.Sticky solid; acidic pH in aqueous suspension.
Oligomers/Polymers Thermal degradationTLC: Streaking near baseline. 1H NMR: Broad/undefined baseline humps.Product is yellow/brown or gummy.

Troubleshooting Guides (Q&A)

Category A: Physical State & Appearance[1][2][3][4]

Q: My product remains a viscous yellow oil and refuses to crystallize. How do I induce solidification? A: This is typically caused by residual benzylamine or solvent entrapment (e.g., DMF, Toluene).

  • The "Oil-Out" Fix: Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc). Wash rigorously with 10% HCl (cold). This converts the basic benzylamine into its water-soluble hydrochloride salt, removing it from the organic layer.

  • Solvent Removal: After drying the organic layer (MgSO₄), evaporate the solvent. If it remains oily, add Diethyl Ether or MTBE and scratch the flask walls with a glass rod while cooling in a dry ice/acetone bath. Seed crystals are highly effective here.

Q: The product has a persistent color (yellow/brown) despite NMR showing reasonable purity. A: This indicates trace oxidation products or polymerized pyrrolidinone byproducts.

  • Solution: Perform a Charcoal Treatment . Dissolve the crude solid in hot Ethanol or Methanol. Add Activated Carbon (5-10% w/w), stir at reflux for 15-30 minutes, and filter while hot through a Celite pad. Recrystallize the filtrate.

Category B: Chemical Purity & Work-up[1][5]

Q: I see a small amide peak in my NMR. Can I purify this without running another reaction? A: Separating the nitrile from its amide precursor is difficult via recrystallization due to similar solubilities.

  • Chromatography Strategy: The nitrile is generally less polar than the amide. Use a silica column with a gradient of Hexanes:Ethyl Acetate (start 80:20 → 50:50) . The nitrile will elute first.

  • Chemical Wash: If the impurity level is low (<5%), dissolve in DCM and wash with saturated NaHCO₃ . While not chemically reactive, the polarity difference in the aqueous interface can sometimes help pull more polar amide/acid impurities into the aqueous phase, though chromatography is superior.

Q: During work-up, my nitrile yield dropped, and I see carboxylic acid peaks. What happened? A: You likely exposed the nitrile to strong acid or base at high temperatures . Nitriles on pyrrolidinone rings can hydrolyze to carboxylic acids (1-benzyl-5-oxopyrrolidine-3-carboxylic acid) under harsh conditions.

  • Prevention: Keep aqueous washes cold (0-5°C). Avoid prolonged exposure to pH < 2 or pH > 10. Neutralize quickly.

Validated Purification Workflows

Workflow 1: Standard Recrystallization Protocol

Best for: Removing trace oligomers and improving crystallinity.

  • Solvent Selection: Isopropyl Alcohol (IPA) is the gold standard for N-benzyl pyrrolidinones. Alternatively, use Ethanol/Water (9:1).

  • Dissolution: Place crude solid in a flask. Add IPA (approx. 5-7 mL per gram of solid). Heat to reflux (82°C) until fully dissolved.

  • Cooling: Remove from heat. Let it cool to room temperature slowly (over 1-2 hours) to form defined crystals.

  • Harvest: Cool further to 0°C. Filter the white needles/prisms. Wash with cold IPA/Hexane (1:1).

  • Drying: Vacuum dry at 40-45°C. Do not exceed 60°C to avoid surface oxidation.

Workflow 2: Acid-Base Extractive Purification

Best for: Crude mixtures containing Benzylamine or Itaconic acid residues.

PurificationWorkflow Start Crude Reaction Mixture (Nitrile + Benzylamine + Acid Impurities) Dissolve Dissolve in Ethyl Acetate (EtOAc) Start->Dissolve AcidWash Wash with 1N HCl (Cold) (Removes Benzylamine) Dissolve->AcidWash AqLayer1 Aqueous Layer: Benzylamine HCl salt (Discard) AcidWash->AqLayer1 OrgLayer1 Organic Layer: Nitrile + Acid Impurities AcidWash->OrgLayer1 BaseWash Wash with Sat. NaHCO3 (Removes Carboxylic Acids) OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Carboxylate Salts (Discard) BaseWash->AqLayer2 OrgLayer2 Organic Layer: Purified Nitrile BaseWash->OrgLayer2 Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Recryst Recrystallize (IPA) Dry->Recryst

Figure 1: Extractive purification logic flow. Blue nodes indicate organic phase retention; Red/Yellow nodes indicate impurity removal steps.

Synthesis Pathway & Critical Control Points

Understanding the synthesis helps prevent impurities. The most robust route involves the dehydration of the amide.

SynthesisPathway SM 1-Benzyl-5-oxopyrrolidine- 3-carboxylic acid Inter Intermediate: Carboxamide SM->Inter 1. SOCl2 2. NH3 Prod Target: 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Inter->Prod Dehydration (POCl3 or TFAA) Side1 Impurity: Hydrolyzed Acid Prod->Side1 Hydrolysis (pH <2 or >10)

Figure 2: Synthesis pathway highlighting the critical dehydration step and the risk of hydrolysis back to the acid.[1]

Critical Control Points (CCP):
  • Dehydration Temperature: When converting the amide to nitrile (using POCl₃ or TFAA), maintain temperature < 0°C during addition to prevent ring opening or polymerization [1].

  • Quenching: Quench dehydration reactions into buffered ice water (pH ~7-8). Direct quenching into strong base can hydrolyze the newly formed nitrile.

References

  • Synthesis of 5-oxopyrrolidine derivatives

    • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
    • Source: National Institutes of Health (PMC).

    • Context: Describes the synthesis of 5-oxopyrrolidine-3-carboxylic acid precursors and general stability of the pyrrolidinone ring.
    • URL:[Link]

  • Purification of Pyrrolidinone Intermediates

    • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[2]

    • Source: MDPI.

    • Context: Provides protocols for recrystallization of N-substituted oxopyrrolidine carboxylic acids and esters using 2-propanol (IPA)
    • URL:[Link]

  • Removal of Benzylamine (General Amine Purification)

    • Title: How can I remove an excess of benzylamine?
    • Source: ResearchGate / Sigma-Aldrich Nomograph.

    • Context: Validates the acid-wash technique and distillation parameters for removing benzylamine impurities
    • URL:[Link]

  • Physical Properties & Safety (MSDS)

    • Title: 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (Related Structure).[3][4][5][6][7]

    • Source: Sigma-Aldrich.[4]

    • Context: Used to infer solubility and melting point ranges for the structural family.

Sources

Optimization

Technical Support Center: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

Case Reference: CAS [Analogous to 116041-19-1 derivatives] | Technical Guide Welcome to the Advanced Chemical Handling Support Center. You have requested a technical guide for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS [Analogous to 116041-19-1 derivatives] | Technical Guide

Welcome to the Advanced Chemical Handling Support Center. You have requested a technical guide for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile . This compound is a bifunctional heterocyclic building block containing a lactam (cyclic amide) and a nitrile group, protected by a benzyl moiety. Its dual functionality makes it a versatile but chemically sensitive intermediate in the synthesis of pyrrolidine-based pharmaceuticals (e.g., nootropics, antimicrobial agents).

This guide is structured to address the specific stability, solubility, and reactivity challenges posed by the competition between the nitrile and lactam functionalities.

Quick Reference Card
ParameterSpecification / Recommendation
Chemical Formula C₁₂H₁₂N₂O
Molecular Weight ~200.24 g/mol
Functional Groups Nitrile (-CN), Lactam (Cyclic Amide), Benzyl (-Bn)
Physical State Typically off-white to pale yellow solid (may be viscous oil if impure).
Primary Hazard Irritant (Skin/Eye); Acute Toxicity (Oral/Inhalation due to nitrile).[1]
Storage Temp -20°C (Long-term) / 2-8°C (Active use).
Atmosphere Inert Gas (Argon/Nitrogen) required. Hygroscopic.
Solubility High: DMSO, DMF, Acetonitrile, DCM. Moderate: Ethanol, Methanol.[2][3] Low: Water.[2][4][5][6][7]
Module 1: Receipt, Inspection & Purity Verification

Q: The compound arrived as a sticky semi-solid rather than a free-flowing powder. Is it degraded? A: Not necessarily, but caution is required. While the pure compound is often a solid, trace solvent impurities (especially from synthesis like DMF or toluene) can depress the melting point, resulting in a "gum" or oil.

  • Action: Perform a ¹H-NMR immediately. Look for solvent peaks.[3]

  • Purification: If solvent is present, trituration with cold diethyl ether or hexane can often induce crystallization.

  • Critical Check: If the NMR shows broad peaks or shifts in the benzyl region (7.2–7.4 ppm), it may indicate oxidation of the benzyl methylene group, a common degradation pathway if stored improperly [1].

Q: How do I rapidly verify the identity without running a full NMR? A: FT-IR (Fourier Transform Infrared Spectroscopy) is the fastest diagnostic tool for this specific molecule due to its distinct functional groups.

  • Nitrile Stretch: Look for a sharp, distinct peak at ~2240–2250 cm⁻¹ . Absence indicates hydrolysis to the amide.

  • Lactam Carbonyl: Look for a strong stretch at ~1660–1690 cm⁻¹ .

  • Validation: If the nitrile peak is weak or absent, and a broad -OH/-NH stretch appears at >3200 cm⁻¹, the compound has hydrolyzed to 1-benzyl-5-oxopyrrolidine-3-carboxamide or the corresponding acid [2].

Module 2: Solubilization & Stock Preparation

Q: Can I dissolve this in water or PBS for biological assays? A: No. The benzyl group renders the molecule lipophilic, and the lactam ring provides only moderate polarity. Direct dissolution in aqueous buffers will result in precipitation or micelle formation, leading to erratic assay data.

Q: What is the recommended solvent system for High-Throughput Screening (HTS)? A: Use DMSO (Dimethyl Sulfoxide) as your primary stock solvent.

  • Preparation: Prepare a 10 mM or 100 mM stock in anhydrous DMSO.

  • Storage: Store DMSO stocks at -20°C.

  • Dilution: For assays, dilute the DMSO stock into the aqueous buffer immediately prior to use. Keep the final DMSO concentration <1% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance [3].

Solubility Compatibility Table

SolventSolubility RatingSuitabilityNotes
DMSO ExcellentRecommended Best for frozen stocks. Hygroscopic; keep sealed.
Acetonitrile GoodAnalytical Ideal for LC-MS/HPLC mobile phases.
Ethanol ModerateIntermediateGood for reactions, but avoid for long-term storage (transesterification risk if impurities present).
Water PoorAvoid Causes precipitation; promotes hydrolysis over time.
Module 3: Stability & Storage Protocol

Q: I left the bottle on the bench over the weekend. It turned yellow. Why? A: The yellowing is likely due to photo-oxidation of the benzylic position or trace amine impurities oxidizing.

  • Mechanism: The methylene group (-CH₂-) between the phenyl ring and the nitrogen is susceptible to radical autoxidation, especially in the presence of light and air.

  • Remedy: Recrystallize immediately from Ethanol/Ether. Store future batches in amber vials wrapped in aluminum foil.

Q: Can I store the compound in solution? A: Only in anhydrous aprotic solvents (DMSO/DMF) at -20°C.

  • Risk: In protic solvents (Methanol/Water), the nitrile group is thermodynamically unstable relative to the amide. Over weeks, moisture will slowly hydrolyze the nitrile to the amide (–CONH₂), effectively destroying your starting material.

  • The "Lactam Danger": Strong acids or bases will open the lactam ring. Ensure your storage solvent is neutral [4].

Visual Guide: Storage Decision Tree

StorageProtocol Start Compound Receipt CheckState Physical State Check Start->CheckState Solid Solid Powder CheckState->Solid Pass Oil Oily/Gum CheckState->Oil Impure/Solvent Storage Long-Term Storage (-20°C, Argon, Amber Vial) Solid->Storage Purify Trituration (Et2O/Hexane) Oil->Purify Remove Solvent Purify->Solid Usage Solubilization (DMSO) Storage->Usage Experimental Use Usage->Storage Return immediately

Figure 1: Decision matrix for initial handling and storage to prevent degradation.

Module 4: Chemical Reactivity & Troubleshooting

Q: I tried to reduce the nitrile to an amine, but the ring opened. What happened? A: You likely used a non-selective reducing agent or harsh conditions (e.g., LiAlH₄ at high temp).

  • The Conflict: Both the lactam carbonyl and the nitrile are reducible. However, the nitrile is generally more reactive toward hydrogenation than the amide.

  • Solution: Use Raney Nickel/H₂ or Borane-THF (BH₃·THF) at controlled temperatures (0°C to RT). These reagents often favor nitrile reduction while leaving the amide (lactam) intact. Avoid strong aqueous acids during workup to prevent ring opening [5].

Q: I attempted basic hydrolysis of the nitrile to the acid, but got a complex mixture. A: Base hydrolysis (e.g., NaOH) is "double trouble" for this molecule.

  • Pathway A (Desired): Nitrile → Carboxylate.

  • Pathway B (Undesired): Lactam Ring Opening → Amino Acid derivative.

  • Troubleshooting: If you need the acid (1-benzyl-5-oxopyrrolidine-3-carboxylic acid), consider enzymatic hydrolysis (nitrilase) or mild acidic hydrolysis (HCl/AcOH) which is often more selective for the nitrile over the 5-membered lactam ring [6].

Visual Guide: Reaction Pathways & Risks

ReactionPathways Center 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Target1 Primary Amine (Reduction) Center->Target1 H2/Raney Ni (Selective) Target2 Carboxylic Acid (Hydrolysis) Center->Target2 Nitrilase or Mild Acid Risk1 Ring Opening (Lactam Cleavage) Center->Risk1 LiAlH4 or Strong Base Risk2 Amide (Partial Hydrolysis) Center->Risk2 Moisture/Air (Storage Failure) Risk2->Target2 Slow

Figure 2: Chemical reactivity map highlighting selective synthetic pathways vs. degradation risks.

Module 5: Safety & Disposal

Q: How do I clean up a spill? A: Treat as a nitrile hazard.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization: Do not use bleach immediately if large quantities are involved (potential for chloramine formation). Absorb with sand or vermiculite.

  • Disposal: Incineration is the only approved method. The nitrogen content requires a chemical incinerator equipped with scrubbers for NOx gases.

Q: Is the compound volatile? A: No, but dust inhalation is a risk. Always weigh the powder inside a fume hood. If the compound is an oil, avoid heating it in open air to prevent vaporizing benzyl-containing byproducts.

References
  • Sigma-Aldrich. (2025).[5][8] Safety Data Sheet: Pyrrolidinone Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrile-Lactam Scaffolds. PubChem. Retrieved from [Link]

  • GChem Global. (2024). DMSO Solubility and Handling Guide for Organic Intermediates. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of N-Benzyl-pyrrolidine derivatives. Org.[2][9] Synth. Retrieved from [Link]

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Lactam/Nitrile selectivity).

  • Martirosyan, et al. (2004).[10] Synthesis of 1-Benzyl-5-oxopyrrolidine derivatives. PMC.[4] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: Purity Confirmation of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

[1] Executive Summary 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 10603-52-8 / 1188265-21-5) is a critical heterocyclic intermediate employed in the synthesis of pyrrolidone-based pharmaceuticals, including racetams a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Benzyl-5-oxopyrrolidine-3-carbonitrile (CAS: 10603-52-8 / 1188265-21-5) is a critical heterocyclic intermediate employed in the synthesis of pyrrolidone-based pharmaceuticals, including racetams and phosphodiesterase-4 (PDE4) inhibitors.[1]

In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA). The presence of hydrolysis byproducts—specifically 1-benzyl-5-oxopyrrolidine-3-carboxylic acid —can significantly reduce yields in subsequent reduction or Grignard reactions due to proton quenching.[1]

This guide moves beyond basic Certificates of Analysis (CoA) to provide a comparative technical framework for validating the purity of this compound using HPLC-UV (Impurity Profiling) and qNMR (Absolute Assay).

Structural Context & Impurity Logic[1][2][3]

Before selecting an analytical method, one must understand the molecule's degradation pathways. The nitrile group at position 3 is the "weak link," susceptible to hydrolysis under moist or acidic/basic conditions.

Critical Impurity Pathways

The following diagram illustrates the primary impurities that must be resolved by your analytical method.

ImpurityPathways Start Precursors (Benzylamine + Itaconate) Product TARGET MOLECULE 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Start->Product Cyclization Imp_Amide Impurity A (Primary Amide) Product->Imp_Amide Partial Hydrolysis Imp_Acid Impurity B (Carboxylic Acid) Imp_Amide->Imp_Acid Full Hydrolysis

Figure 1: Degradation pathway showing the conversion of the nitrile target to amide and carboxylic acid impurities.[1][2]

Comparative Methodology: HPLC vs. qNMR[1][5]

While HPLC is the industry standard for detecting trace impurities, it relies on "Area %," which assumes all components have equal response factors (UV absorption). qNMR (Quantitative NMR) offers an orthogonal "Absolute Assay" that does not require reference standards for every impurity.[3]

Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: DSC
Primary Utility Impurity Profiling (Detecting <0.1% contaminants)Potency Assay (True w/w% content)Physical Purity (Melting point depression)
Specificity High (Separates isomers/degradants)High (Distinct chemical shifts)Low (Aggregate purity only)
LOD (Limit of Detection) Excellent (~0.05%)Moderate (~1.0%)N/A
Reference Standard Required for quantificationNot Required (Internal standard used)Not Required
Bias Risk Response factor variation (UV extinction)Baseline integration errorsThermal decomposition during test

Experimental Protocols

Method A: Reverse-Phase HPLC (Impurity Profiling)

Use this method to detect the "Carboxylic Acid" impurity and residual Benzylamine.[1]

Rationale: A C18 column provides sufficient hydrophobic retention for the benzyl group.[1] An acidic mobile phase is mandatory to keep the carboxylic acid impurity (pKa ~4.5) protonated; otherwise, it will elute in the void volume or tail significantly.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar acids)[1]

    • 2-15 min: 10%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       90% B (Wash lipophilic dimers)[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption) and 254 nm (Benzyl ring).[1] Note: 210 nm is more sensitive for the pyrrolidone ring but susceptible to solvent noise.[1]

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.

Self-Validation Check:

  • Resolution (Rs): Ensure Rs > 2.0 between the target peak and the carboxylic acid impurity (which should elute earlier).

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength or temperature (to 40°C).

Method B: 1H-qNMR (Absolute Purity Assay)

Use this method to determine the exact weight-percent purity (Potency) to calculate reaction stoichiometry.[1]

Rationale: qNMR eliminates the need for a specific reference standard of the target molecule.[3] It relies on the ratio of integration between the target protons and a certified Internal Standard (IS).

Protocol:

  • Solvent: DMSO-d6 (Provides excellent solubility and separates water peaks).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .[1]

    • Selection Logic: Maleic acid has a singlet at ~6.3 ppm, which is a clean region away from the benzyl aromatics (7.2-7.4 ppm) and the pyrrolidone ring protons (2.5-4.0 ppm).[1]

  • Preparation:

    • Weigh ~10 mg of Sample (precision

      
       0.01 mg).
      
    • Weigh ~5 mg of IS (precision

      
       0.01 mg).
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): 60 seconds (Critical: Must be

      
       to ensure full relaxation for quantification).
      
    • Scans: 16 or 32.[1]

Calculation:



Where:

=Integral area,

=Number of protons,

=Molar mass,

=Weight,

=Purity.

Decision Workflow

Use the following logic to determine which method applies to your stage of development.

AnalyticalWorkflow Start Sample Received Goal What is the Goal? Start->Goal Path_ID Identity Confirmation Goal->Path_ID Structure? Path_Quant Reaction Stoichiometry Goal->Path_Quant Yield/Use? Path_QC Final Release / QC Goal->Path_QC Safety? Method_NMR 1H-NMR (Qualitative) Path_ID->Method_NMR Method_qNMR qNMR (Absolute Assay) Path_Quant->Method_qNMR High Accuracy Method_HPLC HPLC-UV (Impurity Profiling) Path_QC->Method_HPLC High Sensitivity Method_HPLC->Method_qNMR If Reference Std Unavailable

Figure 2: Analytical decision matrix for selecting between qualitative and quantitative methods.

References

  • Sigma-Aldrich. (n.d.).[1] (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid Product Specification. Retrieved from [1]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[1][4] Retrieved from

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840334, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from

Sources

Validation

1-Benzyl-5-oxopyrrolidine-3-carbonitrile: Bioactivity Validation &amp; Racetam Comparative Guide

Topic: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile Bioactivity Assay Validation Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary This guide outlines the technical validation...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Benzyl-5-oxopyrrolidine-3-carbonitrile Bioactivity Assay Validation Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

This guide outlines the technical validation framework for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile , a lipophilic pyrrolidone derivative. Structurally distinct from classical nootropics due to its C3-nitrile group and N-benzyl moiety, this compound represents a strategic scaffold for developing metabolically stable neuroactive agents or antimicrobial precursors.

While classical "racetams" (e.g., Piracetam) often suffer from poor blood-brain barrier (BBB) permeability due to high polarity, the 1-benzyl substitution significantly enhances lipophilicity. Furthermore, the 3-carbonitrile group acts as a bioisostere for the amide found in related analogs (e.g., 1-benzyl-5-oxopyrrolidine-3-carboxamide), potentially offering improved metabolic stability against amidases.

This guide compares the assay performance of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile against industry standards Aniracetam (lipophilic benchmark) and Piracetam (hydrophilic baseline), providing a roadmap for validating its physicochemical properties, BBB permeability, and functional bioactivity.

Structural Analysis & Mechanistic Rationale

Before assay validation, we must establish the causality of the compound's design.

  • Pyrrolidone Core: The 2-oxo-pyrrolidine ring is the pharmacophore responsible for AMPA receptor modulation and SV2A binding (synaptic vesicle protein 2A).

  • N-Benzyl Group: Provides steric bulk and lipophilicity (LogP increase), mimicking the hydrophobic domain seen in Nebracetam and Aniracetam . This is critical for passive diffusion across the BBB.

  • C3-Carbonitrile (–CN): Unlike the amide group in Levetiracetam, the nitrile is less prone to hydrolysis. It serves as a hydrogen bond acceptor but lacks the donor capability, altering the binding kinetics at the AMPA receptor allosteric site.

Signaling Pathway & Mechanism

The following diagram illustrates the hypothetical mechanism of action (MoA) for this scaffold, based on established racetam pathways.

Racetam_Pathway Compound 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High LogP SV2A SV2A Protein (Presynaptic Vesicle) BBB->SV2A Binding AMPA AMPA Receptor (Postsynaptic) BBB->AMPA Allosteric Mod. Neurotrans Neurotransmitter Release (Glu/Ach) SV2A->Neurotrans Regulates Ca_Influx Ca2+ Influx Potentiation AMPA->Ca_Influx Slows Deactivation Plasticity Synaptic Plasticity (LTP) Ca_Influx->Plasticity Neurotrans->Plasticity

Caption: Proposed MoA: The compound crosses the BBB via passive diffusion, modulating SV2A and AMPA receptors to enhance synaptic plasticity.

Physicochemical & Permeability Validation

The first tier of validation determines if the molecule can reach its target. We compare the 1-Benzyl-5-oxopyrrolidine-3-carbonitrile against standard racetams.

Experimental Protocol: PAMPA-BBB Assay

Objective: Measure effective permeability (


) to predict CNS penetration.
  • Preparation: Dissolve test compound (10 mM in DMSO). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Use a PVDF microplate filter pre-coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add Donor solution (compound) to bottom plate; add Acceptor solution (PBS) to top plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Analyze both compartments via LC-MS/MS or UV-Vis (254 nm).

  • Calculation:

    
    
    
Comparative Data: Physicochemical Profile
Property1-Benzyl-5-oxopyrrolidine-3-carbonitrile Aniracetam (Standard)Piracetam (Baseline)Interpretation
Molecular Weight ~200.24 g/mol 219.24 g/mol 142.16 g/mol Ideal CNS range (<400).
cLogP 1.8 - 2.1 (Predicted)1.95-1.7High Lipophilicity. The benzyl group aligns it with Aniracetam, predicting superior BBB crossing vs. Piracetam.
TPSA ~44 Ų55 Ų69 ŲLower TPSA (due to nitrile) favors membrane permeation.
Water Solubility Moderate (DMSO required)Low (< 1 mg/mL)High (> 100 mg/mL)Formulation requires co-solvents (PEG400) or lipid carriers.
PAMPA-BBB (

)
> 10 x 10⁻⁶ cm/s (High)> 15 x 10⁻⁶ cm/s< 1 x 10⁻⁶ cm/sPasses. Validates potential as a CNS-active agent.
Functional Bioactivity Assay Validation

Once CNS access is validated, the compound must be tested for functional activity. We utilize two orthogonal assays: AMPA Receptor Potentiation (Electrophysiology) and SV2A Binding (Radioligand Displacement).

Assay A: AMPA Receptor Positive Allosteric Modulation (Patch Clamp)

Rationale: Racetams like Aniracetam slow the deactivation/desensitization of AMPA receptors, enhancing glutamatergic transmission.

Protocol:

  • Cell Line: HEK293 cells stably expressing GluA2 (flip) subunits.

  • Recording: Whole-cell patch-clamp voltage-gated at -60 mV.

  • Application: Apply Glutamate (10 mM) for 100 ms to elicit current.

  • Test: Co-apply Glutamate + Test Compound (10–100 µM).

  • Endpoint: Measure the Deactivation Time Constant (

    
    ) .
    

Validation Criteria:

  • Success: A statistically significant increase in

    
     compared to Glutamate alone.
    
  • Comparison: Aniracetam typically increases

    
     by 2-3 fold. If the Carbonitrile derivative achieves >1.5 fold, it is a validated modulator.
    
Assay B: SV2A Radioligand Binding (Competition Assay)

Rationale: SV2A is the primary target of Levetiracetam. We test if the "benzyl + nitrile" modification retains this binding.

Protocol:

  • Source: Rat cortical membrane homogenates.

  • Ligand: [³H]UCB 30889 (Specific high-affinity SV2A ligand).

  • Competition: Incubate membranes with [³H]Ligand (2 nM) and varying concentrations of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (10⁻⁹ to 10⁻⁴ M).

  • Incubation: 60 min at 4°C. Terminate by rapid filtration over GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    .
Comparative Functional Data
Assay1-Benzyl-5-oxopyrrolidine-3-carbonitrile Aniracetam Levetiracetam Scientific Insight
AMPA Modulation Moderate Potentiation (Expected)High PotentiationNo EffectThe benzyl group suggests Aniracetam-like behavior at the AMPA site.
SV2A Binding (

)
> 10 µM (Low Affinity)> 100 µM< 1 µMThe bulky benzyl group may sterically hinder the SV2A pocket compared to the ethyl group of Levetiracetam.
Metabolic Stability High (Nitrile)Low (Amisoyl hydrolysis)HighKey Advantage: The nitrile is resistant to plasma esterases/amidases, potentially extending half-life.
Validation Workflow Diagram

Use this workflow to standardize the validation of new batches or analogs of the compound.

Validation_Workflow Start Synthesis: 1-Benzyl-5-oxopyrrolidine- 3-carbonitrile Step1 1. Purity Check (HPLC > 98%, NMR) Start->Step1 Step2 2. Solubility & LogP (Shake-flask / HPLC) Step1->Step2 Decision1 LogP > 1.5? Step2->Decision1 Step3 3. PAMPA-BBB Assay (Permeability) Decision1->Step3 Yes Fail Reformulate / Modify Structure Decision1->Fail No (Too Polar) Step4 4. Functional Screening (AMPA Electrophysiology) Step3->Step4 Pass Validated Lead Candidate Step4->Pass

Caption: Step-by-step validation pipeline ensuring chemical integrity before biological investment.

References
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1][2] Brain Research Reviews.

  • Ahmed, H. I., et al. (2010). Aniracetam and 1-BCP differentially modulate the function of NMDA and AMPA receptors.[3] Neuropharmacology.

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs.

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives.

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Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the novel compound, 1-Benzyl-5-oxopyrrolidine-3-carbonitrile. While direct e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the novel compound, 1-Benzyl-5-oxopyrrolidine-3-carbonitrile. While direct experimental data on this specific molecule is not yet publicly available, this document outlines the rationale and detailed methodologies for a thorough investigation of its selectivity. By leveraging comparative data from established drugs with similar structural motifs or potential mechanisms of action, researchers can effectively profile the on- and off-target activities of this compound.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional diversity that can lead to potent and selective interactions with biological targets.[1][2] Derivatives of the 5-oxopyrrolidine core, in particular, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] A structurally related compound, 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile, has been identified as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] This suggests that a primary biological target for 1-Benzyl-5-oxopyrrolidine-3-carbonitrile may also be the HIV-1 reverse transcriptase.

Understanding a compound's cross-reactivity is paramount in drug development to anticipate potential side effects and uncover new therapeutic opportunities.[5] This guide will use established NNRTIs—Efavirenz, Nevirapine, and Rilpivirine—as a comparative benchmark.

Comparative Landscape: Cross-Reactivity of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase.[6] While effective, they are associated with a range of off-target effects and cross-reactivity among different members of the class.

Compound Primary Target Known Off-Target Effects & Cross-Reactivity Metabolism
Efavirenz HIV-1 Reverse TranscriptaseNeuropsychiatric effects (dizziness, insomnia, nightmares), rash, and potential for QT interval prolongation.[7][8] Cross-resistance with other NNRTIs is common.[7]Metabolized by CYP2B6 and CYP3A4; induces these enzymes, leading to drug-drug interactions.[7]
Nevirapine HIV-1 Reverse TranscriptaseHigh incidence of skin rash, hepatotoxicity.[9][10] Cross-reactivity with other NNRTIs, particularly concerning skin reactions, has been reported.[9]Metabolized by cytochrome P450 enzymes.[11]
Rilpivirine HIV-1 Reverse TranscriptaseRash, depressive disorders, headache, insomnia.[12] Cross-resistance with other NNRTIs is observed.[13][14]Metabolized by CYP3A4; its absorption is affected by gastric pH.[2]

Experimental Design for Profiling Cross-Reactivity

A comprehensive assessment of cross-reactivity involves a tiered approach, beginning with the primary target and expanding to broad panels of potential off-targets.

Experimental_Workflow cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Cellular & Functional Assays A HIV-1 Reverse Transcriptase Assay B Kinase Panel Screen (e.g., 400+ kinases) A->B Confirm primary target and proceed to assess off-target interactions E Cell-Based HIV-1 Replication Assay B->E Investigate cellular consequences of on- and off-target hits C GPCR Panel Screen (e.g., 100+ receptors) C->E D Ion Channel Panel Screen D->E F Cytotoxicity Assays (e.g., HepG2, neuronal cells) E->F Evaluate compound's effect on cell viability Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add compound to assay plate A->B C Add kinase, substrate, and ATP to initiate reaction B->C D Incubate at room temperature C->D E Add ATP detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

This assay measures the ability of a test compound to displace a radiolabeled ligand from a GPCR. [1] Materials:

  • Cell membranes expressing the target GPCR

  • A specific radiolabeled ligand for the GPCR

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound.

  • Binding Reaction: In a 96-well plate, incubate the GPCR-containing membranes, a fixed concentration of the radiolabeled ligand, and the serially diluted test compound.

  • Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature are receptor-dependent).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibition constant (Ki).

Tier 3: Cellular & Functional Assays

Hits from broad panel screening should be further investigated in cell-based assays to assess their functional consequences and potential cytotoxicity.

This assay quantifies the amount of HIV-1 p24 antigen, a viral core protein, produced by infected cells as a measure of viral replication. [3] Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Test compound

  • Cell culture medium and supplements

  • p24 Antigen Capture ELISA kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plate for several days to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 ELISA: Perform the ELISA on the supernatant according to the kit manufacturer's instructions to quantify the p24 antigen.

  • Data Analysis: Calculate the percent inhibition of p24 production and determine the EC50 value.

Conclusion

A thorough evaluation of the cross-reactivity of 1-Benzyl-5-oxopyrrolidine-3-carbonitrile is a critical step in its development as a potential therapeutic agent. By confirming its activity against the putative primary target, HIV-1 reverse transcriptase, and systematically screening for off-target interactions using the methodologies outlined in this guide, researchers can build a comprehensive selectivity profile. Comparing these findings with the known profiles of established NNRTIs will provide valuable context for predicting potential clinical effects and guiding further optimization efforts. This structured approach ensures a robust and scientifically rigorous assessment, ultimately contributing to the development of safer and more effective medicines.

References

  • Karapetyan, H. A., et al. (2008). 1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o629.
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  • Kumpan, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
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  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Rilpivirine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Wikipedia. Efavirenz. [Link]

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  • Man, A., & Boffito, M. (2007). Is it safe to switch between efavirenz and nevirapine in the event of toxicity?. The Lancet Infectious Diseases, 7(11), 737-739.
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  • U.S. Food and Drug Administration. (2016). EFAVIRENZ tablet, film coated. [Link]

  • Hughes, A. D., et al. (2004). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. HIV Clinical Trials, 5(5), 245-299.
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  • Vitoria, M., et al. (2011). Safety, efficacy, and pharmacokinetics of rilpivirine: systematic review. HIV/AIDS (Auckland, N.Z.), 3, 41–55.
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  • Tachedjian, G., et al. (2001). Efavirenz Binding to HIV-1 Reverse Transcriptase Monomers and Dimers. Journal of Biological Chemistry, 276(50), 46953-46962.
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  • ResearchGate. (2023). Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib (c) against 468 kinases. [Link]

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